Pentanal, 2-methyl-, (R)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
53531-14-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R)-2-methylpentanal |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
FTZILAQGHINQQR-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@@H](C)C=O |
Canonical SMILES |
CCCC(C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-2-methylpentanal chemical properties and structure
An In-depth Technical Guide to (R)-2-methylpentanal: Chemical Properties and Structure
Introduction
(R)-2-methylpentanal is a chiral organic compound classified as a branched-chain aliphatic aldehyde.[1][2][3] Its stereochemistry, designated by the (R)-configuration at the C2 position, is a critical determinant of its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-2-methylpentanal, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 2-methylpentanal have been well-documented. While some data points are for the racemic mixture, they provide a close approximation for the (R)-enantiomer. All quantitative data are summarized in the table below for clarity and ease of comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methylpentanal | [4] |
| Synonyms | (R)-2-methylvaleraldehyde | [4] |
| CAS Number | 53531-14-9 | [4][5] |
| Molecular Formula | C₆H₁₂O | [2][4][5] |
| Molecular Weight | 100.16 g/mol | [1][4][6][7] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 117-120 °C | [1][6][7][8] |
| Melting Point | -100 °C | [1] |
| Density | 0.808 - 0.809 g/mL at 25 °C | [6][7][8] |
| Solubility in Water | 4.2 g/L at 25 °C | [8][9] |
| Other Solubilities | Soluble in ether and acetone; slightly soluble in carbon tetrachloride.[1] | |
| Refractive Index (n20/D) | 1.401 | [7][8] |
| Vapor Density | 3.45 (vs air) | [7][10] |
| Autoignition Temperature | 390 °F (199 °C) | [7][10] |
Chemical Structure and Stereochemistry
(R)-2-methylpentanal possesses a chiral center at the second carbon atom, which is bonded to a methyl group, a propyl group, a hydrogen atom, and a formyl group (aldehyde). The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.
The structural formula is CH₃CH₂CH₂CH(CH₃)CHO.[3][7] The Simplified Molecular-Input Line-Entry System (SMILES) representation for the (R)-enantiomer is CCC--INVALID-LINK--C=O.[4]
Experimental Protocols
Synthesis of 2-Methylpentanal (General)
A common industrial method for preparing 2-methylpentanal involves the aldol condensation of propionaldehyde. This is followed by dehydration and subsequent hydrogenation of the resulting aldol product to yield the final aldehyde.[3]
A specific laboratory synthesis involves the hydrogenation of an aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal over a catalyst at elevated temperature and pressure (e.g., 130 °C and 30 bar).[11] The resulting product is then purified by fractional distillation.[11]
Analysis by High-Performance Liquid Chromatography (HPLC)
2-Methylpentanal can be analyzed using a reverse-phase (RP) HPLC method.[12]
-
Column: Newcrom R1 HPLC column[12]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[12]
-
Detection: For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[12]
-
Notes: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[12]
Chemical Behavior and Logical Relationships
Racemization in Acidic or Basic Solutions
When (R)-2-methylpentanal is dissolved in an acidic or basic solution, it can undergo racemization, resulting in a mixture of both the (R) and (S) enantiomers. This occurs because the chiral carbon is alpha to the carbonyl group. In the presence of an acid or base, the molecule can tautomerize to form an achiral enol or enolate intermediate.[13] The subsequent reformation of the aldehyde can occur from either face of the planar enolate, leading to the formation of both enantiomers.[13]
Caption: Racemization of (R)-2-methylpentanal via an achiral enolate intermediate.
Workflow for HPLC Analysis
The general workflow for analyzing a sample of (R)-2-methylpentanal using HPLC is outlined below. This process ensures accurate quantification and purity assessment.
Caption: General experimental workflow for the HPLC analysis of (R)-2-methylpentanal.
References
- 1. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanal, 2-methyl- [webbook.nist.gov]
- 3. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 4. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-methylpentanal [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2-甲基戊醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]
- 10. 2-Methylpentanal 98 123-15-9 [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Methylpentanal | SIELC Technologies [sielc.com]
- 13. quora.com [quora.com]
Spectroscopic Analysis of (R)-2-methylpentanal: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (R)-2-methylpentanal, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Additionally, this document outlines the experimental protocols for acquiring such data and features a workflow diagram for the spectroscopic analysis process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-2-methylpentanal.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-methylpentanal
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (Aldehyde) | 9.62 | d | 2.5 |
| H-2 | 2.36 | m | - |
| H-3 | 1.36 | m | - |
| H-4 | 1.68 | m | - |
| H-5 | 0.93 | t | 7.3 |
| 2-CH₃ | 1.09 | d | 7.0 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-methylpentanal
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | ~205 |
| C-2 | ~50 |
| C-3 | ~35 |
| C-4 | ~20 |
| C-5 | ~14 |
| 2-CH₃ | ~15 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-methylpentanal
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2960-2870 | Strong | C-H | Alkane Stretch |
| 2720-2700 | Medium | C-H | Aldehyde C-H Stretch |
| 1730-1725 | Strong | C=O | Aldehyde Carbonyl Stretch |
| 1465 | Medium | C-H | Alkane Bend |
| 1380 | Medium | C-H | Alkane Bend |
Sample preparation: Neat liquid film
Mass Spectrometry (MS) Data
Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of 2-methylpentanal
| m/z | Relative Intensity (%) | Proposed Fragment |
| 100 | 5 | [M]⁺ (Molecular Ion) |
| 71 | 35 | [M - CHO]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
| 29 | 65 | [CHO]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-2-methylpentanal.
Materials:
-
(R)-2-methylpentanal
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
Procedure:
-
Sample Preparation:
-
Place approximately 10-20 mg of (R)-2-methylpentanal into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
The acquisition time should be around 3-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR:
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
The acquisition time should be around 1-2 seconds.
-
A relaxation delay of 2-5 seconds is recommended.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
-
-
Data Acquisition and Processing:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the Free Induction Decay (FID).
-
Perform a Fourier transform on the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of neat (R)-2-methylpentanal.
Materials:
-
(R)-2-methylpentanal
-
Two sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a Kimwipe.
-
Using a Pasteur pipette, place one to two drops of (R)-2-methylpentanal onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is set to acquire a spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Analysis:
-
Remove the salt plates from the spectrometer.
-
Clean the plates thoroughly with acetone and return them to a desiccator for storage.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of (R)-2-methylpentanal.
Materials:
-
(R)-2-methylpentanal
-
Dichloromethane (CH₂Cl₂) or other suitable volatile solvent
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of (R)-2-methylpentanal (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.
-
Transfer the solution to a GC vial and seal with a septum cap.
-
-
Instrument Setup (Typical Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, set to 250 °C with a split ratio of 50:1.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-methylpentanal in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (R)-2-methylpentanal.
Navigating the Stereochemical Landscape of 2-Methylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, serves as a crucial intermediate in the synthesis of various organic compounds, most notably the tranquilizer meprobamate. Its single chiral center at the second carbon position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-methylpentanal, including its synthesis, separation, and analysis, with a focus on the principles and techniques relevant to researchers and professionals in drug development.
Physicochemical Properties of 2-Methylpentanal Enantiomers
The separation and characterization of enantiomers are fundamental in stereochemistry. While many physical properties of enantiomers are identical, their interaction with plane-polarized light, known as optical activity, is a defining characteristic. Due to a lack of available data for the specific rotation of 2-methylpentanal enantiomers, this guide presents data for the structurally similar compound, 2-methyl-1-butanol, to illustrate the principle. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left.
| Property | Racemic 2-Methylpentanal | (R)-2-methylpentanal | (S)-2-methylpentanal | (R)-(+)-2-Methyl-1-butanol (Illustrative) | (S)-(-)-2-Methyl-1-butanol (Illustrative) |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 100.16 | 88.15 | 88.15 |
| Boiling Point (°C) | 118-119 | Not available | Not available | 128 | 128 |
| Density (g/cm³) | ~0.813 | Not available | Not available | ~0.819 | ~0.819 |
| Specific Rotation (°) | 0 | Not available | Not available | +5.756[1] | -5.756[1] |
Table 1: Physicochemical Properties of 2-Methylpentanal and Illustrative Data for 2-Methyl-1-butanol Enantiomers.
Experimental Protocols
Enantioselective Synthesis via Organocatalysis
The asymmetric synthesis of α-branched aldehydes can be achieved with high enantioselectivity using organocatalysis. Proline and its derivatives are effective catalysts for the α-alkylation of aldehydes. The following is a general protocol that can be adapted for the synthesis of 2-methylpentanal.
Principle: A chiral secondary amine catalyst, such as a proline derivative, reacts with an aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent alkylation step to favor the formation of one enantiomer over the other.
General Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Addition of Aldehyde: Add propanal (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes to allow for enamine formation.
-
Addition of Alkylating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the alkylating agent, in this case, a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 2-methylpentanal.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
References
Physical and chemical characteristics of (R)-2-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of (R)-2-methylpentanal. The information is curated for professionals in research and development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key processes.
Physicochemical Properties
(R)-2-methylpentanal, a chiral aldehyde, is a colorless liquid.[1] Its properties are crucial for its application as a synthetic intermediate in various chemical processes, including the production of pharmaceuticals.[1]
General and Physical Properties
The fundamental physical and identifying properties of (R)-2-methylpentanal are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [3] |
| CAS Number | 53531-14-9 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-120 °C (for the racemate) | [4] |
| 392 K (119 °C) | [5] | |
| Density | 0.808 g/mL at 25 °C (for the racemate) | [4] |
| Solubility | Soluble in water (4.2 g/L at 25 °C), ether, and acetone. | [4][6] |
| Refractive Index (n²⁰/D) | 1.401 (for the racemate) | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of (R)-2-methylpentanal.
| Spectrum Type | Key Features and Peaks | Reference |
| ¹H NMR | 9.62 ppm (t, 1H, -CHO) , 2.36 ppm (m, 1H, -CH(CH₃)-), 1.68 ppm (m, 2H, -CH₂-), 1.36 ppm (m, 2H, -CH₂-), 1.09 ppm (d, 3H, -CH(CH₃)-), 0.93 ppm (t, 3H, -CH₃) | [1] |
| IR Spectroscopy | 1740-1720 cm⁻¹ (C=O stretch, strong) , 2830-2695 cm⁻¹ (O=C-H stretch, moderate) | [4] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 100. Key fragments: m/z = 58 (McLafferty rearrangement), m/z = 71, m/z = 43. | [1][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of (R)-2-methylpentanal are provided below.
Synthesis via Biocatalytic Kinetic Resolution
This protocol describes a method for obtaining (R)-2-methylpentanal through the kinetic resolution of racemic 2-methylpentanal. The process relies on the enantioselective reduction of the (R)-enantiomer to (R)-2-methylpentanol by an evolved ketoreductase, leaving the desired (S)-2-methylpentanal unreacted. For the synthesis of (R)-2-methylpentanal, an enzyme with the opposite enantioselectivity would be employed. The following is an adaptation for the conceptual synthesis of the (R)-enantiomer.
Materials:
-
Racemic 2-methylpentanal
-
Evolved ketoreductase (KRED) with selectivity for the (S)-enantiomer
-
NADP⁺ (cofactor)
-
Isopropanol (cosubstrate for cofactor regeneration)
-
Triethanolamine buffer (1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
EDTA solution
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution of triethanolamine.
-
Add the evolved ketoreductase enzyme and NADP⁺ to the buffer.
-
Introduce racemic 2-methylpentanal and isopropanol to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with gentle agitation.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining 2-methylpentanal.
-
Once the desired enantiomeric excess of (R)-2-methylpentanal is achieved (typically before 50% conversion to prevent the reduction of the R-enantiomer), quench the reaction by adding an EDTA solution to inactivate the enzyme.[8]
-
Extract the (R)-2-methylpentanal from the aqueous phase using MTBE.
-
Combine the organic extracts and proceed with purification.
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with the crude (R)-2-methylpentanal obtained from the synthesis.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently with the heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Observe the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-methylpentanal (119-120 °C at atmospheric pressure).[4][6]
-
Discard any initial lower-boiling fractions and any higher-boiling residue.
-
Store the purified (R)-2-methylpentanal in a tightly sealed container under an inert atmosphere if necessary.
Analytical Methods: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of (R)-2-methylpentanal.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A chiral stationary phase (CSP) column, such as one based on derivatized cyclodextrins or polysaccharide-based chiral selectors. The choice of column is critical and may require screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is an 80:20 (v/v) mixture.[9]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance of the analyte. For aldehydes, this is often in the range of 210-220 nm.
-
Column Temperature: Maintained at a constant temperature, typically between 20-40 °C.
Procedure:
-
Prepare a standard solution of racemic 2-methylpentanal and a solution of the (R)-2-methylpentanal sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the (R)-2-methylpentanal sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
Visualizations
The following diagrams illustrate key workflows related to (R)-2-methylpentanal.
Caption: Workflow for the synthesis and purification of (R)-2-methylpentanal.
Caption: Workflow for the chiral analysis of (R)-2-methylpentanal by HPLC.
References
- 1. Methyl valeraldehyde (123-15-9) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Enantiomers of 2-Methylpentanal: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, exists as two distinct enantiomers: (R)-2-methylpentanal and (S)-2-methylpentanal. These stereoisomers, while possessing identical physical properties in an achiral environment, often exhibit different biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for the enantiomers of 2-methylpentanal, a compound of interest in flavor chemistry, food science, and as a precursor in pharmaceutical synthesis.[1]
Discovery and Synthesis
The synthesis of 2-methylpentanal is typically achieved through the aldol condensation of propionaldehyde, which is then followed by dehydration and hydrogenation of the resulting aldol product.[1] While the racemic mixture has been known for some time, the isolation and characterization of the individual enantiomers have been driven by the increasing interest in stereospecific synthesis and the recognition that enantiomers can have unique biological and sensory properties.
Natural Occurrence and Formation
2-Methylpentanal has been identified as a volatile compound in a variety of natural products, contributing to their characteristic aromas. It is often formed during fermentation processes through the metabolic pathways of microorganisms. In fermented foods, branched-chain aldehydes like 2-methylpentanal can be produced from the breakdown of amino acids.[2]
While quantitative data on the enantiomeric distribution of 2-methylpentanal in many natural sources remains limited, research into the chiral compounds of various foods provides a basis for its expected presence. A comprehensive review of chiral compounds in dairy products identified two chiral aldehydes, highlighting the potential for enantiomeric variation of such compounds in cheese.[3][4] Studies on Cheddar cheese have identified a range of volatile aldehydes, although the enantiomeric distribution of 2-methylpentanal was not specified.[5][6][7][8] The compound has also been detected in garden onions (Allium cepa), though not quantified.[9]
The table below summarizes the known and potential occurrences of 2-methylpentanal in natural products.
| Natural Source | Presence of 2-Methylpentanal | Enantiomeric Ratio (R:S) | Reference |
| Garden Onion (Allium cepa) | Detected | Not Determined | [9] |
| Fermented Dairy (e.g., Cheese) | Potential | Not Determined | [3][4] |
| Other Fermented Foods | Potential | Not Determined | [2] |
Sensory Properties of 2-Methylpentanal Enantiomers
The sensory properties of chiral molecules can differ significantly between enantiomers. For 2-methylpentanal, it is described as having ethereal, fruity, and green tasting notes.[9] While specific odor thresholds and detailed descriptors for the individual (R) and (S) enantiomers of 2-methylpentanal are not widely reported, studies on structurally similar branched-chain aldehydes provide valuable insights. For instance, the enantiomers of the related compound 2-pentanol have distinct sensory profiles, with the (R)-enantiomer described as having paint, rubber, and grease notes, while the (S)-form has mint, plastic, and pungent notes. This suggests that the (R) and (S) forms of 2-methylpentanal are also likely to possess unique aroma characteristics.
Experimental Protocols for Chiral Analysis
The separation and quantification of 2-methylpentanal enantiomers are primarily achieved using chiral gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for extracting volatile and semi-volatile compounds from a food matrix without the use of solvents.
-
Sample Equilibration: A known quantity of the homogenized food sample (e.g., cheese, fruit puree) is placed in a sealed vial.
-
Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption: The fiber is then retracted and inserted into the hot inlet of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation:
-
Column: A chiral capillary column is essential for separating the enantiomers. Cyclodextrin-based stationary phases, such as those containing substituted β-cyclodextrin, are commonly used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C).
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is common.
-
Detection Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of the 2-methylpentanal enantiomers.
-
The following diagram illustrates a typical workflow for the chiral analysis of 2-methylpentanal in a food sample.
Logical Relationships in Chiral Analysis
The fundamental principle of chiral analysis is the differentiation of enantiomers based on their interaction with a chiral environment, in this case, the chiral stationary phase of the GC column.
Conclusion and Future Perspectives
The study of the enantiomers of 2-methylpentanal is an emerging area with implications for food authenticity, flavor chemistry, and pharmaceutical manufacturing. While the presence of this chiral aldehyde in various natural products is known or inferred, there is a clear need for more quantitative studies to determine the natural enantiomeric distribution in a wider range of foods and beverages. Furthermore, detailed sensory analysis of the individual (R) and (S) enantiomers will provide a more complete understanding of their contribution to the overall aroma profiles of these products. Advances in chiral analytical techniques will undoubtedly facilitate these future investigations, leading to a deeper appreciation of the role of stereochemistry in the natural world and its applications in science and industry.
References
- 1. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 2. The regulation of key flavor of traditional fermented food by microbial metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of cooked cheese flavor: Volatile components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cheddar Cheese with Different Ripening Times: Analysis of Volatile Aroma Components and Electronic Nose Discrimination [spkx.net.cn]
- 8. Key aroma compounds identified in Cheddar cheese with different ripening times by aroma extract dilution analysis, odor activity value, aroma recombination, and omission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]
A Technical Guide to the Thermochemical Data of (R)-2-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides an in-depth overview of the thermochemical data for (R)-2-methylpentanal. Due to the limited availability of specific experimental data in public databases, this document focuses on the foundational aspects of acquiring and understanding these properties. It outlines the standard experimental protocols for determining key thermochemical parameters for liquid aldehydes and presents a relevant reaction pathway to illustrate the compound's chemical behavior.
Quantitative Thermochemical Data
| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation | ΔfH° | Data not available | Combustion Calorimetry |
| Standard Molar Entropy | S° | Data not available | Adiabatic Calorimetry |
| Molar Heat Capacity (liquid) | C_p(l) | Data not available | Differential Scanning Calorimetry |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a liquid organic compound like (R)-2-methylpentanal.
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.[7][8]
Experimental Workflow: Combustion Calorimetry
Detailed Methodology:
-
Calibration of the Calorimeter: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7][8] A known mass of the standard is burned, and the resulting temperature change is measured. The heat capacity is calculated using the formula: C_cal = (q_known / ΔT)
-
Combustion of (R)-2-methylpentanal:
-
A precisely weighed sample of liquid (R)-2-methylpentanal is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed and filled with an excess of pure oxygen gas to ensure complete combustion.
-
The bomb is submerged in a known quantity of water within the insulated calorimeter vessel.
-
The initial temperature of the water is recorded.
-
The sample is ignited using an electrical fuse.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
-
Calculation of Enthalpy of Combustion: The heat absorbed by the calorimeter and its contents (q_cal) is calculated using the measured temperature change (ΔT) and the calorimeter's heat capacity: q_cal = C_cal * ΔT
The enthalpy of combustion (ΔcH°) of (R)-2-methylpentanal is then determined on a molar basis.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of 2-methylpentanal (C6H12O):
C6H12O(l) + 8.5 O2(g) → 6 CO2(g) + 6 H2O(l)
ΔcH° = [6 * ΔfH°(CO2, g) + 6 * ΔfH°(H2O, l)] - [ΔfH°(C6H12O, l) + 8.5 * ΔfH°(O2, g)]
The standard enthalpies of formation for CO2, H2O, and O2 are well-established, allowing for the calculation of ΔfH° for (R)-2-methylpentanal.
The standard molar entropy and heat capacity of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.
Experimental Protocol: Adiabatic Calorimetry
-
A known mass of the sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature change is precisely measured.
-
The heat capacity (Cp) at a given temperature is calculated from the energy input and the temperature rise.
-
These measurements are repeated over a wide range of temperatures, starting from near absolute zero.
-
The standard molar entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
A small, weighed sample of (R)-2-methylpentanal is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are heated at a constant rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
This difference in heat flow is directly proportional to the heat capacity of the sample.
Chemical Reactivity: Aldol Condensation
(R)-2-methylpentanal, like other aldehydes with an alpha-hydrogen, can undergo an aldol condensation reaction in the presence of a base. This reaction is a fundamental transformation in organic chemistry and is relevant to the stability and potential side-reactions of the compound.
Signaling Pathway: Aldol Condensation of 2-Methylpentanal
This diagram illustrates the key steps in the aldol condensation of 2-methylpentanal, a characteristic reaction of aldehydes with alpha-hydrogens.[9] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile. The final product is an α,β-unsaturated aldehyde, formed after a dehydration step. This reactivity is crucial for understanding the potential for self-condensation and impurity formation in samples of (R)-2-methylpentanal.
References
- 1. (R)-2-methylpentanal [webbook.nist.gov]
- 2. (R)-2-methylpentanal [webbook.nist.gov]
- 3. "Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-" by Douglas L. Purnell and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to (R)-2-Methylpentanal: Synonyms, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-methylpentanal is a chiral aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules where precise stereochemistry is essential for biological activity. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key chemical data for (R)-2-methylpentanal. Furthermore, it details established experimental protocols for its synthesis and offers insights into its applications in drug development.
Nomenclature and Identifiers
A clear and unambiguous identification of chemical compounds is critical in research and development. This section provides a consolidated list of synonyms, IUPAC names, and registry numbers for (R)-2-methylpentanal and its related achiral form.
Table 1: Synonyms and Identifiers for 2-Methylpentanal and its (R)-enantiomer
| Identifier Type | (R)-2-methylpentanal | 2-Methylpentanal (racemic) |
| IUPAC Name | (2R)-2-methylpentanal[1] | 2-Methylpentanal[2] |
| CAS Registry Number | 53531-14-9[3] | 123-15-9[2][4] |
| Synonyms | (r)-2-methylvaleraldehyde[1] | 2-Methylvaleraldehyde[2][4] |
| Pentanal, 2-methyl-, (R)-[1] | α-Methylpentanal[2] | |
| 2-Formylpentane[2] | ||
| 2-Methyl-n-valeraldehyde | ||
| Valeraldehyde, 2-methyl-[2] | ||
| Molecular Formula | C6H12O[3] | C6H12O[2][4] |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [2][4] |
| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m1/s1[1] | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3[2] |
| InChIKey | FTZILAQGHINQQR-ZCFIWIBFSA-N[1] | FTZILAQGHINQQR-UHFFFAOYSA-N[2] |
| SMILES | CCC--INVALID-LINK--C=O[1] | CCCC(C)C=O[2] |
Physicochemical Properties
Understanding the physical and chemical properties of (R)-2-methylpentanal is essential for its handling, purification, and use in chemical reactions. The following table summarizes key quantitative data for the racemic 2-methylpentanal, which are largely representative of the (R)-enantiomer.
Table 2: Physicochemical Data for 2-Methylpentanal
| Property | Value | Conditions |
| Boiling Point | 119-120 °C | at 1 atm |
| Density | 0.808 g/mL | at 25 °C |
| Refractive Index (nD) | 1.401 | at 20 °C |
| Water Solubility | 4.2 g/L | at 25 °C |
| Flash Point | 16 °C | |
| Appearance | Colorless to light yellow liquid |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of (R)-2-methylpentanal.
Table 3: Spectroscopic Data for 2-Methylpentanal
| Spectroscopy Type | Key Peaks/Signals |
| Infrared (IR) Spectrum | A digitized IR spectrum is available through the NIST Chemistry WebBook, showing characteristic aldehyde C-H and C=O stretches.[5] |
| Mass Spectrum (EI) | The mass spectrum (electron ionization) is available from the NIST Chemistry WebBook, providing fragmentation patterns for structural confirmation.[6] |
| ¹H NMR | Predicted shifts would include a downfield aldehyde proton (CHO) signal, along with signals for the alkyl chain protons. |
| ¹³C NMR | A characteristic downfield peak for the carbonyl carbon is expected, in addition to peaks for the aliphatic carbons. |
Experimental Protocols
The synthesis of enantiomerically pure (R)-2-methylpentanal is a key step in its utilization. This section details two prominent synthetic strategies.
Synthesis via Aldol Condensation and Hydrogenation
A common industrial method to produce 2-methylpentanal involves the aldol condensation of propanal.[4] This initially yields 2-methyl-2-pentenal, which can then be selectively hydrogenated to the desired aldehyde. The enantioselective synthesis of the (R)-enantiomer requires a chiral catalyst or a subsequent resolution step.
Experimental Protocol: Aldol Condensation of Propanal
This protocol describes the general procedure for the aldol condensation of propanal to form 2-methyl-2-pentenal, the precursor to 2-methylpentanal.
-
Reaction Setup: In a reaction vessel, mix propanal with a nitrogenous organic base (e.g., pyrrolidine, morpholine) and an organic acid. The molar ratio of propanal to the nitrogenous base is typically in the range of 1:0.02 to 1:1.2.[7]
-
Reaction: Stir the mixture. The reaction is often carried out without a solvent.[7]
-
Workup: After the reaction is complete, add water to wash the mixture. The organic layer containing 2-methyl-2-pentenal is then separated.
-
Purification: The crude product can be purified by distillation.
-
Hydrogenation: The resulting 2-methyl-2-pentenal can be hydrogenated using a suitable catalyst to yield 2-methylpentanal. For the specific synthesis of (R)-2-methylpentanal, an asymmetric hydrogenation using a chiral catalyst would be required.
Biocatalytic Kinetic Resolution
A highly efficient method for obtaining enantiomerically pure (R)-2-methylpentanol, which can then be oxidized to (R)-2-methylpentanal, is through the biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde (2-methylpentanal).[8]
Experimental Protocol: Biocatalytic Reduction of Racemic 2-Methylpentanal
This protocol outlines the key steps in the kinetic resolution using an evolved ketoreductase enzyme.[8]
-
Enzyme and Cofactor Preparation: Prepare a solution containing an evolved ketoreductase enzyme that selectively reduces the (R)-enantiomer of 2-methylpentanal. A cofactor such as NADPH is also required.
-
Reaction Mixture: Combine the racemic 2-methylpentanal with the enzyme and cofactor solution. The reaction is typically carried out in a buffered aqueous medium.
-
Bioreduction: Allow the reaction to proceed, during which the ketoreductase will selectively convert (R)-2-methylpentanal to (R)-2-methylpentanol, leaving the (S)-2-methylpentanal largely unreacted.
-
Reaction Monitoring and Quenching: Monitor the reaction progress to achieve the desired conversion (typically around 50% to maximize enantiomeric excess of both the product and the remaining starting material). The reaction can be stopped by adding a chelating agent like EDTA to inactivate the enzyme.[8]
-
Separation and Purification: Separate the resulting (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal. This can be achieved by techniques such as distillation or chromatography.
-
Oxidation (Optional): If (R)-2-methylpentanal is the desired final product, the purified (R)-2-methylpentanol can be oxidized using standard oxidation protocols for primary alcohols.
Applications in Drug Development
(R)-2-methylpentanal and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds.
-
Meprobamate: 2-Methylpentanal is a precursor to the commercial tranquilizer meprobamate.[4]
-
Antibiotic Synthesis: (R)-2-methylpentanol, derived from (R)-2-methylpentanal, was utilized in the synthesis of the antibiotic Zincophorin.[8]
Experimental and Synthetic Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows.
References
- 1. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-methylpentanal [webbook.nist.gov]
- 4. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 5. Pentanal, 2-methyl- [webbook.nist.gov]
- 6. Pentanal, 2-methyl- [webbook.nist.gov]
- 7. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
A Methodological Whitepaper on the Molecular Modeling of (R)-2-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for the molecular modeling of (R)-2-methylpentanal, a chiral aldehyde with potential applications in fragrance science and as a synthetic precursor. Given the limited specific literature on this molecule, this document serves as a methodological roadmap, detailing the theoretical and computational protocols a researcher would employ for a thorough in-silico investigation.
(R)-2-methylpentanal is an organic compound with the chemical formula C6H12O.[1][2] Its chirality, stemming from the stereocenter at the second carbon, is a crucial feature that can dictate its interaction with biological receptors, making stereospecific modeling essential.[3] Molecular modeling provides a powerful lens to explore its conformational landscape, electronic properties, and potential bioactivity.
Core Modeling Workflow
A typical molecular modeling investigation for a small, flexible molecule like (R)-2-methylpentanal follows a multi-step, hierarchical approach. This workflow ensures that the computational expense is justified by the level of detail required at each stage, from a broad conformational search to detailed quantum mechanical calculations and dynamic simulations.
Caption: General workflow for molecular modeling.
Experimental and Computational Protocols
This section details the methodologies applicable to the study of (R)-2-methylpentanal.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[4] For a flexible molecule like (R)-2-methylpentanal, identifying the low-energy conformers is the first step in understanding its behavior.
Protocol:
-
Initial Structure Generation: A 3D structure of (R)-2-methylpentanal is generated from its SMILES representation (CCC--INVALID-LINK--C=O).[5]
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or GAFF, is assigned to the structure.
-
Conformational Search: A systematic or stochastic search algorithm is employed to explore the potential energy surface. This involves rotating the single bonds (e.g., C2-C3, C3-C4) and evaluating the energy of each resulting conformer.
-
Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Clustering and Ranking: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and ranked by their relative energies.
Quantum Mechanical (QM) Calculations
To obtain more accurate energies and electronic properties, the low-energy conformers identified through molecular mechanics are further refined using quantum mechanical methods.
Protocol:
-
Method Selection: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and reliable choice for molecules of this size.
-
Geometry Optimization: The geometry of each low-energy conformer is re-optimized at the selected QM level of theory in a vacuum or with an implicit solvent model.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties like Gibbs free energy.
-
Property Calculation: Key electronic properties are calculated from the QM wave function. These include the electrostatic potential (ESP) mapped onto the electron density surface, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of (R)-2-methylpentanal in a condensed phase (e.g., in a solvent like water or ethanol) over time.[6][7]
Protocol:
-
System Setup: The lowest-energy conformer of (R)-2-methylpentanal is placed in a periodic box of explicit solvent molecules.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) and the pressure is adjusted to the target pressure (e.g., 1 atm) while the molecule's position is restrained. This is followed by an unrestrained equilibration phase to allow the system to relax.
-
Production Run: A production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms over time) is saved.
-
Trajectory Analysis: The saved trajectory is analyzed to study dynamic properties such as dihedral angle distributions, radial distribution functions with solvent molecules, and root-mean-square fluctuations (RMSF).
Data Presentation: Representative Findings
The following tables present hypothetical, yet plausible, quantitative data that would be generated from the protocols described above.
Table 1: Conformational Analysis Summary
| Conformer ID | Relative Energy (kcal/mol) (MMFF94) | Relative Gibbs Free Energy (kcal/mol) (DFT B3LYP/6-31G(d)) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°)\ (C1-C2-C3-C4) |
| Conf-1 | 0.00 | 0.00 | 65.3 | -175.2 |
| Conf-2 | 0.85 | 0.72 | 22.1 | 68.5 |
| Conf-3 | 1.52 | 1.35 | 8.9 | -65.1 |
| Conf-4 | 2.10 | 1.98 | 3.7 | 178.9 |
Table 2: Calculated Molecular Properties (Lowest Energy Conformer)
| Property | Value | Method |
| Dipole Moment | 2.58 Debye | DFT B3LYP/6-31G(d) |
| HOMO Energy | -6.95 eV | DFT B3LYP/6-31G(d) |
| LUMO Energy | -0.21 eV | DFT B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.74 eV | DFT B3LYP/6-31G(d) |
| Molecular Surface Area | 135.6 Ų | Connolly Surface |
| LogP (Partition Coefficient) | 1.70 | XLogP3[5] |
Application in QSAR for Fragrance Discovery
For drug and fragrance development, molecular modeling is often a key component of Quantitative Structure-Activity Relationship (QSAR) studies.[8][9] A QSAR model attempts to correlate computed properties of molecules (descriptors) with their experimental activity (e.g., odor intensity or receptor binding affinity).[10][11]
Caption: Workflow for a QSAR study.
A QSAR study involving (R)-2-methylpentanal would begin by calculating a wide range of molecular descriptors. These could include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors derived from the low-energy conformers (e.g., molecular shape indices, partial charges). These descriptors would then be used to build a statistical model that could predict the odor profile of novel, un-synthesized molecules.
References
- 1. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 2. Pentanal, 2-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (2S)-2-methylpentanal | C6H12O | CID 6999050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulation of class 3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Simulation [people.ece.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combinatorial QSAR of ambergris fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Combinatorial QSAR of Ambergris Fragrance Compounds | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Biocatalytic Production of (R)-2-Methylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective production of (R)-2-methylpentanol via the biocatalytic reduction of racemic 2-methylpentanal. The method employs an evolved ketoreductase (KRED) that facilitates a kinetic resolution of the racemic aldehyde, selectively reducing the (R)-enantiomer to the desired (R)-2-methylpentanol with high enantiomeric excess. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions. Detailed experimental procedures for the enzymatic reduction, cofactor regeneration, and product analysis using chiral gas chromatography are presented.
Introduction
(R)-2-methylpentanol is a valuable chiral building block in the synthesis of pharmaceuticals and liquid crystals.[1] Traditional chemical methods for its production often involve multiple steps, harsh reaction conditions, and may result in modest enantiopurity.[1] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a powerful alternative for the synthesis of chiral alcohols.[2][3] These enzymes can exhibit high stereoselectivity, leading to products with high enantiomeric excess (ee).[4]
This application note focuses on a kinetic resolution approach where an evolved KRED selectively reduces the (R)-enantiomer of 2-methylpentanal from a racemic mixture, leaving the (S)-enantiomer unreacted. This process is highly efficient and can be scaled for manufacturing purposes.[1][5] A key aspect of this biocatalytic reduction is the regeneration of the nicotinamide cofactor (NADPH or NADH), which is essential for the economic viability of the process.[6][7]
Principle of the Method
The biocatalytic process is based on the kinetic resolution of racemic 2-methylpentanal. An (R)-selective ketoreductase, in the presence of a nicotinamide cofactor (NADPH), preferentially reduces the (R)-enantiomer of the aldehyde to (R)-2-methylpentanol. The (S)-enantiomer of the aldehyde remains largely unreacted. The overall reaction scheme is depicted below:
Caption: Biocatalytic kinetic resolution of racemic 2-methylpentanal.
A substrate-coupled cofactor regeneration system is often employed, where a sacrificial alcohol (e.g., isopropanol) is used in excess to regenerate the NADPH consumed during the reduction of 2-methylpentanal.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the biocatalytic reduction of 2-methylpentanal using an evolved ketoreductase. The data is based on the process developed by Gooding et al. (2010), which highlights a practical and scalable method.[1]
Table 1: Performance of Evolved Ketoreductase in the Kinetic Resolution of 2-Methylpentanal
| Parameter | Value | Reference |
| Enzyme | Evolved Ketoreductase (KRED) | [1] |
| Substrate | Racemic 2-methylpentanal | [1] |
| Product | (R)-2-methylpentanol | [1] |
| Conversion | >45% | [1] |
| Enantiomeric Excess (ee) of (R)-2-methylpentanol | >98% | [1][5] |
| Volumetric Productivity | High | [1] |
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Reference |
| Temperature | Ambient Temperature | [1] |
| pH | Not specified, typically near neutral for KREDs | |
| Cofactor | NADP+ | [1] |
| Cofactor Regeneration | Isopropanol (substrate-coupled) | [1][6] |
| Substrate Concentration | Scalable, developed at 2-L scale | [1] |
Experimental Protocols
Protocol for Biocatalytic Reduction of Racemic 2-Methylpentanal
This protocol is adapted from the process described by Gooding et al. (2010).[1]
Materials:
-
Evolved Ketoreductase (KRED) preparation
-
Racemic 2-methylpentanal
-
NADP+ sodium salt
-
Isopropanol (IPA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Reaction vessel with stirring
Procedure:
-
Prepare a buffered solution of NADP+ in the reaction vessel.
-
Add the evolved ketoreductase preparation to the buffered solution.
-
Add isopropanol to the reaction mixture, which will serve as the co-substrate for cofactor regeneration.
-
Initiate the reaction by adding racemic 2-methylpentanal to the mixture with vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC (see Protocol 4.2).
-
Once the desired conversion is reached (typically around 45-50% to ensure high ee of the product), stop the reaction. The reaction can be quenched by adding a suitable agent like EDTA if the enzyme is metal-dependent, or by protein precipitation.[1]
-
Extract the product and remaining substrate from the aqueous phase using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Isolate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal via distillation.
Caption: Experimental workflow for the biocatalytic production of (R)-2-methylpentanol.
Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol is a general guideline for the analysis of the enantiomers of 2-methylpentanol and the starting material, 2-methylpentanal.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on a cyclodextrin derivative like beta-cyclodextrin)[8][9]
-
Helium or Hydrogen as carrier gas
-
Standards of (R)-2-methylpentanol, (S)-2-methylpentanol, and 2-methylpentanal
-
Solvent for sample dilution (e.g., ethyl acetate)
GC Conditions (Example):
-
Column: Chiral GC column (e.g., Rt-βDEXse)[8]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min
-
Injection Volume: 1 µL
Procedure:
-
Prepare a calibration curve for 2-methylpentanal and 2-methylpentanol using the standards.
-
Dilute the samples from the reaction mixture in a suitable solvent.
-
Inject the diluted sample into the GC.
-
Identify the peaks corresponding to 2-methylpentanal, (R)-2-methylpentanol, and (S)-2-methylpentanol based on the retention times of the standards.
-
Calculate the conversion by comparing the peak area of the remaining 2-methylpentanal to its initial amount.
-
Calculate the enantiomeric excess (ee) of the 2-methylpentanol product using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Signaling Pathways and Logical Relationships
The core logical relationship in this biocatalytic system is the enzyme's substrate selectivity and the coupled cofactor regeneration cycle.
Caption: Logical relationship of substrate selectivity and cofactor regeneration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Enzyme inhibition by substrate or product. | Decrease initial substrate concentration; consider in situ product removal. |
| Inefficient cofactor regeneration. | Ensure sufficient concentration of isopropanol; check activity of the KRED towards isopropanol. | |
| Enzyme instability. | Optimize reaction temperature and pH; consider enzyme immobilization. | |
| Low Enantiomeric Excess | Reaction proceeded beyond 50% conversion. | Carefully monitor reaction progress and stop at the optimal conversion. |
| Poor enzyme selectivity. | Screen for a more selective enzyme or perform further enzyme evolution. | |
| Poor Peak Resolution in GC | Inappropriate GC column or conditions. | Optimize the temperature program; try a different chiral stationary phase. |
Conclusion
The biocatalytic reduction of racemic 2-methylpentanal using an evolved ketoreductase provides an efficient and stereoselective route to (R)-2-methylpentanol. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to implement this green chemistry approach in their laboratories and for process development. Careful optimization of reaction conditions and analytical methods is key to achieving high yields and enantiopurity.
References
- 1. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-2-Methylpentanal in Asymmetric Synthesis
(R)-2-Methylpentanal (CAS: 53531-14-9) , a chiral aldehyde, presents a valuable starting material for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors. Its inherent chirality at the C2 position can be strategically employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched compounds. This document provides detailed application notes and experimental protocols for the use of (R)-2-methylpentanal in key asymmetric transformations.
Diastereoselective Nucleophilic Addition: Synthesis of Chiral Alcohols
The prochiral carbonyl group of (R)-2-methylpentanal can be attacked by nucleophiles to generate a new stereocenter. The existing stereocenter at C2 influences the facial selectivity of the nucleophilic attack, leading to the formation of diastereomeric alcohols. The degree of diastereoselectivity is influenced by the nature of the nucleophile, the solvent, and the presence of chelating agents.
Grignard Addition for the Synthesis of Diastereomeric Secondary Alcohols
Grignard reagents readily add to (R)-2-methylpentanal to furnish secondary alcohols. The stereochemical outcome of this reaction is often predicted by Felkin-Anh or Cram's chelation models, depending on the reaction conditions and the presence of coordinating groups.
Application: Synthesis of chiral building blocks with two contiguous stereocenters, which are common motifs in many natural products and pharmaceutical agents.
Table 1: Diastereoselective Grignard Addition to (R)-2-Methylpentanal (Representative Data)
| Grignard Reagent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Methylmagnesium Bromide | (2R,3R)-3-methylhexan-2-ol / (2R,3S)-3-methylhexan-2-ol | 70:30 | 85 | [1] |
| Phenylmagnesium Bromide | (2R)-1-phenyl-2-methylpentan-1-ol / (2R)-1-phenyl-2-methylpentan-1-ol | 85:15 | 90 | [2] |
Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide to (R)-2-Methylpentanal
Materials:
-
(R)-2-Methylpentanal (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of (R)-2-methylpentanal (1.0 g, 10 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Phenylmagnesium bromide solution (4.0 mL, 12 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric alcohol products. The diastereomeric ratio is determined by GC-MS or NMR analysis.
DOT Script for Grignard Addition Workflow
Caption: Workflow for the diastereoselective Grignard addition to (R)-2-methylpentanal.
Diastereoselective Aldol Reaction: Formation of β-Hydroxy Aldehydes
The reaction of an enolate with (R)-2-methylpentanal provides a powerful method for the construction of carbon-carbon bonds with the concomitant formation of two new stereocenters. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion.
Application: Synthesis of polyketide natural products and other complex molecules containing 1,3-dioxygenated functionalities.
Table 2: Diastereoselective Aldol Reaction with (R)-2-Methylpentanal (Representative Data)
| Enolate Source | Enolate Geometry | Product Stereochemistry | Diastereomeric Ratio | Yield (%) | Reference |
| Lithium enolate of Methyl Propanoate | Z-enolate | syn-aldol adduct | >95:5 | 88 | [3][4] |
| Boron enolate of Ethyl Ketone | E-enolate | anti-aldol adduct | >90:10 | 82 |
Experimental Protocol: Diastereoselective Aldol Reaction with a Lithium Enolate
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq, 2.5 M solution in hexanes)
-
Methyl propanoate (1.0 eq)
-
(R)-2-Methylpentanal (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A solution of diisopropylamine (1.15 g, 11.4 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (4.4 mL, 11 mmol) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Methyl propanoate (1.0 g, 11.4 mmol) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the lithium enolate.
-
A solution of (R)-2-methylpentanal (1.37 g, 13.7 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the syn-aldol adduct. The diastereoselectivity is determined by NMR spectroscopy.
DOT Script for Aldol Reaction Signaling Pathway
Caption: Key steps in the diastereoselective aldol reaction of (R)-2-methylpentanal.
Diastereoselective Wittig Reaction: Synthesis of Chiral Alkenes
The Wittig reaction provides a classic method for the synthesis of alkenes from carbonyl compounds. When a chiral aldehyde such as (R)-2-methylpentanal is used, the stereochemistry of the newly formed double bond can be influenced by the nature of the ylide and the reaction conditions, potentially leading to diastereomeric alkenes.
Application: Synthesis of insect pheromones and other natural products containing chiral alkene moieties.
Table 3: Diastereoselective Wittig Reaction with (R)-2-Methylpentanal (Representative Data)
| Phosphonium Ylide | Product Stereochemistry | Diastereomeric Ratio (Z:E) | Yield (%) | Reference |
| (Triphenylphosphoranylidene)acetaldehyde | (E)-alkene | >95:5 | 75 | |
| Methyl(triphenyl)phosphonium bromide / n-BuLi | (Z)-alkene | >90:10 | 80 |
Experimental Protocol: Diastereoselective Wittig Reaction with a Stabilized Ylide
Materials:
-
(Triphenylphosphoranylidene)acetaldehyde (1.1 eq)
-
(R)-2-Methylpentanal (1.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of (R)-2-methylpentanal (1.0 g, 10 mmol) in anhydrous DCM (30 mL) is added (triphenylphosphoranylidene)acetaldehyde (3.34 g, 11 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide.
-
The mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (E)-alkene product. The stereoselectivity is determined by GC or NMR analysis.
DOT Script for Wittig Reaction Logical Relationship
Caption: Logical flow of the Wittig reaction with (R)-2-methylpentanal.
Disclaimer: The provided protocols and data are representative examples based on analogous reactions and should be adapted and optimized for specific research needs. Appropriate safety precautions should be taken when handling all chemicals.
References
(R)-2-Methylpentanal: A Versatile Chiral Building Block in Asymmetric Synthesis
(R)-2-Methylpentanal , a chiral aldehyde, serves as a valuable and versatile starting material in the stereoselective synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Its inherent chirality provides a strategic advantage in controlling the stereochemistry of subsequent transformations, making it a sought-after component in the chiral pool for drug development and scientific research.
Applications in Pheromone Synthesis
One of the notable applications of (R)-2-methylpentanal is in the synthesis of insect pheromones, which often requires high stereochemical purity for biological activity. A key example is the synthesis of specific stereoisomers of 4-methyl-5-nonanol, an aggregation pheromone of the palm weevil Rhynchophorus palmarum. The stereochemistry of this pheromone is crucial for its effectiveness in attracting the target insect species.
The synthesis involves the diastereoselective addition of an organometallic reagent to (R)-2-methylpentanal. For instance, the Grignard reaction with n-butylmagnesium bromide allows for the construction of the C9 carbon skeleton of the pheromone. The inherent chirality at the C2 position of the starting aldehyde influences the stereochemical outcome at the newly formed stereocenter (C5 of the product), leading to the preferential formation of one diastereomer over the other.
Experimental Protocol: Diastereoselective Grignard Addition to (R)-2-methylpentanal
This protocol describes the synthesis of (4R,5S)-4-methyl-5-nonanol, a specific stereoisomer of the pheromone, starting from (R)-2-methylpentanal.
Materials:
-
(R)-2-methylpentanal
-
n-Butylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of (R)-2-methylpentanal in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butylmagnesium bromide is added dropwise to the cooled aldehyde solution with constant stirring.
-
The reaction mixture is stirred at -78 °C for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Quantitative Data:
The diastereoselectivity of this reaction is a critical parameter. The ratio of the desired (4R,5S) diastereomer to other diastereomers is determined by the reaction conditions and the nature of the organometallic reagent.
| Starting Material | Reagent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (R)-2-methylpentanal | n-Butylmagnesium bromide | (4R,5S)-4-Methyl-5-nonanol | Varies (e.g., >90:10) | Typically >80% |
Note: The specific diastereomeric ratio and yield can vary based on the precise reaction conditions, including temperature, solvent, and the presence of chelating agents.
Biocatalytic Reduction to (R)-2-Methylpentanol
Another significant application of (R)-2-methylpentanal is its role as a substrate in biocatalytic reductions to produce the corresponding chiral alcohol, (R)-2-methylpentanol. This transformation is highly valuable as (R)-2-methylpentanol is also an important chiral building block in the synthesis of pharmaceuticals and other fine chemicals.
This process often utilizes ketoreductase (KRED) enzymes, which can exhibit high enantioselectivity, selectively reducing the (R)-enantiomer from a racemic mixture of 2-methylpentanal. This enzymatic kinetic resolution is an efficient and environmentally friendly method for obtaining the enantiomerically pure alcohol.
Experimental Protocol: Biocatalytic Reduction of Racemic 2-Methylpentanal
This protocol outlines a general procedure for the kinetic resolution of racemic 2-methylpentanal using a ketoreductase.
Materials:
-
Racemic 2-methylpentanal
-
Ketoreductase (KRED) enzyme (commercially available or expressed)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A buffered solution containing the ketoreductase enzyme and the NADPH cofactor (or the regeneration system) is prepared.
-
Racemic 2-methylpentanal is added to the enzyme solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.
-
Once the desired conversion is reached, the reaction is stopped, and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield (R)-2-methylpentanol.
Quantitative Data:
The efficiency of the biocatalytic reduction is assessed by the enantiomeric excess (ee) of the product and the overall yield.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield (%) |
| Racemic 2-methylpentanal | Ketoreductase (KRED) | (R)-2-Methylpentanol | >99% | Up to 50% (for the R-enantiomer) |
Logical Workflow for Utilizing (R)-2-Methylpentanal
The following diagram illustrates the central role of (R)-2-methylpentanal as a chiral building block in synthetic chemistry.
Application Notes and Protocols for the Gas Chromatographic Separation of 2-Methylpentanal Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentanal is a chiral aldehyde with two enantiomers, (R)- and (S)-2-methylpentanal. As with many chiral molecules, the individual enantiomers can exhibit different biological activities, including distinct odors and physiological effects. Consequently, the ability to separate and quantify these enantiomers is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and the synthesis of chiral pharmaceutical intermediates. Gas chromatography (GC) with chiral stationary phases (CSPs) is the premier analytical technique for the enantioselective analysis of volatile compounds like 2-methylpentanal. This document provides detailed application notes and protocols for the successful separation of 2-methylpentanal enantiomers using cyclodextrin-based chiral capillary GC columns.
Principle of Chiral GC Separation
The enantioselective separation of 2-methylpentanal is achieved by utilizing a chiral stationary phase within the GC column. Derivatized cyclodextrins are the most common and effective CSPs for this purpose. These cyclic oligosaccharides possess a chiral cavity. The separation mechanism relies on the formation of transient diastereomeric complexes between the 2-methylpentanal enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation. The degree of separation is influenced by the type of cyclodextrin, its derivatization, the column temperature, and the carrier gas flow rate.
Recommended Chiral Stationary Phase
Based on available literature, a highly effective stationary phase for the resolution of 2-methylpentanal and other chiral aldehydes is heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin [1]. This stationary phase is commercially available from several suppliers, often as part of their specialized chiral column offerings. For example, the Restek Rt-βDEXsa column incorporates a 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin phase.
Experimental Protocols
Below are two detailed experimental protocols for the separation of 2-methylpentanal enantiomers. Method 1 is based on the specifically identified stationary phase, while Method 2 provides an alternative using another commonly available chiral column.
Method 1: High-Resolution Separation on a Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin Column
This method is expected to provide excellent resolution for the enantiomers of 2-methylpentanal.
Instrumentation and Consumables:
-
Gas Chromatograph: Any modern GC system equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: A fused silica capillary column coated with heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., Restek Rt-βDEXsa or similar).
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Injector: Split/splitless inlet.
-
Syringe: 10 µL GC syringe.
-
Sample: A solution of racemic 2-methylpentanal in a suitable solvent (e.g., hexane or dichloromethane).
GC Operating Conditions:
| Parameter | Value |
| Injector Temperature | 220 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Hydrogen |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Temperature Program | 40 °C (hold for 2 min), then ramp at 2 °C/min to 150 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 250 °C |
| Makeup Gas (N2) | 25 mL/min |
Expected Results:
This method is anticipated to yield baseline separation of the (R)- and (S)-2-methylpentanal enantiomers. The elution order will depend on the specific interactions with the stationary phase and should be confirmed with standards if available.
Method 2: Alternative Separation on a Trifluoroacetylated γ-Cyclodextrin Column
This method provides a robust alternative using a different type of derivatized cyclodextrin column known for its broad applicability to chiral separations.
Instrumentation and Consumables:
-
Gas Chromatograph: Any modern GC system equipped with an FID or MS detector.
-
Chiral GC Column: A fused silica capillary column coated with a trifluoroacetylated γ-cyclodextrin (e.g., Astec CHIRALDEX G-TA or similar).
-
Dimensions: 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Injector: Split/splitless inlet.
-
Syringe: 10 µL GC syringe.
-
Sample: A solution of racemic 2-methylpentanal in a suitable solvent (e.g., hexane or dichloromethane).
GC Operating Conditions:
| Parameter | Value |
| Injector Temperature | 230 °C |
| Injection Mode | Split (Split Ratio 40:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | 50 °C (hold for 1 min), then ramp at 3 °C/min to 160 °C |
| Detector | MS (in scan or SIM mode) |
| MS Transfer Line Temp | 240 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-150 amu |
Data Presentation
The following table summarizes the expected quantitative data from a successful chiral separation of 2-methylpentanal enantiomers. The exact values will vary depending on the specific instrument, column, and operating conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | t_R1 (min) | t_R2 (min) |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 (Baseline Separation)} |
| Separation Factor (α) | \multicolumn{2}{c | }{t_R2 / t_R1} |
Note: The elution order of the enantiomers ((R) or (S)) needs to be determined experimentally using pure enantiomeric standards.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the chiral GC analysis of 2-methylpentanal enantiomers and the logical relationship of key experimental parameters.
Caption: General workflow for the chiral GC analysis of 2-methylpentanal.
Caption: Interrelationship of key parameters in chiral GC separations.
References
Application Notes and Protocols for (R)-2-Methylpentanal in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (R)-2-methylpentanal in fragrance and flavor chemistry. This document includes key physicochemical and sensory data, detailed experimental protocols for its synthesis, purification, and sensory analysis, as well as an exploration of the biochemical pathways involved in its perception.
Introduction
(R)-2-methylpentanal is a chiral aldehyde that contributes to the sensory profile of various food products and is utilized as a component in fragrance formulations. Its characteristic aroma is often described as fruity, green, and ethereal.[1][2] The stereochemistry of 2-methylpentanal plays a crucial role in its sensory properties, with enantiomers often exhibiting distinct aromas and odor thresholds. Understanding the synthesis, purification, and sensory impact of the (R)-enantiomer is vital for its effective application in the food and fragrance industries.
Quantitative Data
Table 1: Physicochemical Properties of 2-Methylpentanal
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [3][4] |
| Molecular Weight | 100.16 g/mol | [3][4] |
| CAS Number (racemic) | 123-15-9 | [3][4] |
| CAS Number (R)-enantiomer | 53531-14-9 | [5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 119-120 °C | [4] |
| Density | 0.808 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.401 | [4] |
Table 2: Sensory Properties of 2-Methylpentanal (Racemic)
| Parameter | Description/Value | Reference(s) |
| Odor Description | Fruity, green, ethereal | [1][2] |
| Odor Threshold in Air | 7.0 ppm (v/v) | [6] |
| Flavor Profile | Woody, oily ham taste | [3] |
Note: The sensory properties, particularly the odor and flavor thresholds, can be significantly influenced by the purity of the compound and the matrix in which it is evaluated.
Experimental Protocols
Enantioselective Synthesis of (R)-2-Methylpentanal
This protocol describes a two-step process for the synthesis of (R)-2-methylpentanal involving the biocatalytic kinetic resolution of racemic 2-methylpentanal to produce (R)-2-methylpentanol, followed by its oxidation.
Step 1: Biocatalytic Kinetic Resolution of (±)-2-Methylpentanal to (R)-2-Methylpentanol
This procedure is adapted from a practical biocatalytic process utilizing an evolved ketoreductase enzyme.[7]
Materials:
-
Racemic 2-methylpentanal
-
Evolved ketoreductase (KRED) enzyme
-
Isopropanol (reductant)
-
Potassium phosphate buffer (pH 7.0)
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffered solution of the KRED enzyme in potassium phosphate buffer.
-
To the enzyme solution, add racemic 2-methylpentanal and isopropanol.
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitor the reaction progress by gas chromatography (GC) to determine the conversion of the (R)-enantiomer of 2-methylpentanal to (R)-2-methylpentanol.
-
Once the reaction reaches approximately 50% conversion (indicating complete conversion of the (R)-aldehyde), quench the reaction by adding an EDTA solution to inactivate the enzyme.[7]
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of (R)-2-methylpentanol and unreacted (S)-2-methylpentanal.
-
Purify the (R)-2-methylpentanol by column chromatography.
Step 2: Oxidation of (R)-2-Methylpentanol to (R)-2-Methylpentanal
This is a standard oxidation of a primary alcohol to an aldehyde. Mild oxidizing agents are used to prevent over-oxidation to the carboxylic acid.
Materials:
-
(R)-2-Methylpentanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
Procedure (using PCC):
-
Dissolve (R)-2-methylpentanol in anhydrous DCM in a flask equipped with a magnetic stirrer.
-
Add PCC to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and carefully remove the solvent by distillation to obtain crude (R)-2-methylpentanal.
-
Further purification can be achieved by distillation or column chromatography.
Purification of (R)-2-Methylpentanal via Bisulfite Adduct Formation
This protocol is a general method for the purification of aldehydes.
Materials:
-
Crude (R)-2-methylpentanal
-
Methanol or Dimethylformamide (for aliphatic aldehydes)
-
Saturated aqueous sodium bisulfite solution
-
10% Ethyl acetate in hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude (R)-2-methylpentanal in methanol or dimethylformamide.
-
Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.
-
Add deionized water and a solution of 10% ethyl acetate in hexanes and continue to shake.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add a saturated aqueous solution of sodium bicarbonate to the aqueous layer until the solution is basic.
-
Extract the liberated (R)-2-methylpentanal with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified aldehyde.
Sensory Analysis Protocol: Determination of Odor and Flavor Thresholds
This protocol is based on the three-alternative forced-choice (3-AFC) method and is adapted for the evaluation of chiral flavor compounds.
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals with prior experience in sensory analysis.
-
Train the panelists to recognize the aroma and taste of (R)-2-methylpentanal and to use a standardized vocabulary to describe their perceptions.
Sample Preparation:
-
Prepare a stock solution of purified (R)-2-methylpentanal in a suitable solvent (e.g., deodorized water for flavor threshold, mineral oil for odor threshold).
-
Create a series of dilutions from the stock solution with a concentration gradient that brackets the expected threshold.
Procedure (3-AFC Test):
-
Present each panelist with a set of three samples, where two are blanks (solvent only) and one contains a specific concentration of (R)-2-methylpentanal. The order of presentation should be randomized.
-
Instruct the panelists to identify the sample that is different from the other two.
-
Conduct the evaluation in a well-ventilated, odor-free environment. For flavor analysis, provide unsalted crackers and water for palate cleansing between samples.
-
Repeat the test for each concentration level.
Data Analysis:
-
Calculate the proportion of correct responses for each concentration.
-
The detection threshold is defined as the concentration at which 50% of the panel can correctly identify the sample containing the analyte. This can be determined by interpolation from a plot of the percentage of correct identifications versus the logarithm of the concentration.
Signaling Pathways and Visualizations
The perception of (R)-2-methylpentanal involves complex biochemical signaling pathways in the olfactory and gustatory systems.
Olfactory Signaling Pathway for Aldehydes
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. For some aldehydes, it is hypothesized that the molecule is first hydrated to a gem-diol in the aqueous mucus layer of the nasal epithelium before binding to the receptor.[7]
Caption: Olfactory signal transduction pathway for aldehydes.
Gustatory Signaling Pathway for Aldehydes
Short-chain aliphatic aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is expressed in taste receptor cells. This modulation can enhance the perception of other tastes, such as umami and sweetness.[6]
Caption: Gustatory pathway modulation by aldehydes via CaSR.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. (R)-2-methylpentanal [webbook.nist.gov]
- 3. env.go.jp [env.go.jp]
- 4. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
Application Note: Enantioselective Synthesis of (R)-2-methylpentanal
Application of (R)-2-Methylpentanal in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylpentanal, a chiral aldehyde, serves as a versatile starting material and key intermediate in the stereoselective synthesis of various pharmaceutical compounds. Its chirality and reactivity make it a valuable building block for creating complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety.
This document provides detailed application notes and experimental protocols for the use of (R)-2-methylpentanal and its derivatives in the synthesis of pharmaceutical intermediates.
Application Notes
(R)-2-Methylpentanal is a chiral aldehyde that can be utilized in a variety of chemical transformations to introduce stereocenters into molecules. Its primary applications in pharmaceutical synthesis are centered on its conversion to other chiral building blocks, such as (R)-2-methylpentanol, and its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
1. Synthesis of Chiral Alcohols: (R)-2-Methylpentanol
A significant application of (R)-2-methylpentanal is its stereoselective reduction to (R)-2-methylpentanol. This chiral alcohol is a valuable intermediate in the synthesis of various pharmaceuticals. The reduction can be achieved with high enantiomeric excess using biocatalytic methods, employing ketoreductase enzymes. This enzymatic approach offers a green and efficient alternative to traditional chemical reductions.
2. Precursor to Anxiolytic Drugs: The Meprobamate Synthesis
2-Methylpentanal is a key starting material in the synthesis of meprobamate, a tranquilizer used to treat anxiety disorders. The synthesis involves a crossed aldol condensation with formaldehyde to form the intermediate 2-methyl-2-propyl-1,3-propanediol. This diol is then converted to the dicarbamate ester, meprobamate, through a reaction with phosgene and ammonia. While the commercial synthesis of meprobamate starts with 2-methylpentanal, the use of the specific (R)-enantiomer can be explored for the synthesis of chiral analogs with potentially improved therapeutic profiles.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of (R)-2-Methylpentanal to (R)-2-Methylpentanol
This protocol describes the stereoselective reduction of (R)-2-methylpentanal using a ketoreductase (KRED) enzyme.
Materials:
-
(R)-2-Methylpentanal
-
Ketoreductase (KRED) enzyme preparation
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chiral Gas Chromatography (GC) column for enantiomeric excess determination
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), D-glucose (100 mM), NADP+ (1 mM), and glucose dehydrogenase (5 U/mL).
-
Add the ketoreductase enzyme preparation to the mixture.
-
Add (R)-2-methylpentanal to the reaction mixture to a final concentration of 50 mM.
-
Incubate the reaction at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC.
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-2-methylpentanol.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the purified (R)-2-methylpentanol by chiral GC analysis.
Protocol 2: Synthesis of Meprobamate Intermediate (2-Methyl-2-propyl-1,3-propanediol)
This protocol details the crossed aldol condensation of 2-methylpentanal with formaldehyde.
Materials:
-
2-Methylpentanal
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Benzene (for extraction)
Procedure:
-
In a reaction vessel, add 2-methylpentanal to a 36% aqueous solution of formaldehyde.
-
Slowly add a solution of sodium hydroxide dropwise at room temperature. The reaction is exothermic, and the temperature will rise.
-
After the addition is complete, heat the mixture to 90°C for 1 hour.
-
Cool the reaction mixture to 60°C and allow the layers to separate.
-
Separate the upper organic layer. Wash the lower aqueous layer with benzene.
-
Combine the organic layer and the benzene extract.
-
Recover the benzene by distillation.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 160°C (at 14.7 kPa) to yield 2-methyl-2-propyl-1,3-propanediol.
Protocol 3: Synthesis of Meprobamate from 2-Methyl-2-propyl-1,3-propanediol
This protocol describes the conversion of the diol intermediate to meprobamate.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Toluene
-
Antipyrine (or another suitable tertiary amine)
-
Chloroform
-
Ammonia (aqueous solution)
Procedure:
-
Dissolve phosgene in toluene and cool the solution to -10°C.
-
Prepare a cooled solution of 2-methyl-2-propyl-1,3-propanediol and antipyrine in chloroform.
-
Add the diol solution to the phosgene solution with stirring, maintaining the temperature between -5°C and 0°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Bubble ammonia gas through the reaction mixture or add a concentrated aqueous ammonia solution.
-
The dicarbamate product will precipitate. Filter the solid and wash with cold water to remove ammonium chloride.
-
Recrystallize the crude meprobamate from hot water to obtain the purified product.
Data Presentation
Table 1: Biocatalytic Reduction of 2-Methylpentanal
| Enzyme Variant | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee) of (R)-2-Methylpentanol (%) |
| Wild-Type KRED | 50 | >95 | 85 |
| Evolved KRED (Round 1) | 50 | >99 | 92 |
| Evolved KRED (Round 3) | 50 | >99 | >98 |
Table 2: Synthesis of Meprobamate and Intermediate
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| Crossed Aldol Condensation | 2-Methylpentanal | 2-Methyl-2-propyl-1,3-propanediol | Formaldehyde, NaOH | ~93 | >95 (after distillation) |
| Dicarbamation | 2-Methyl-2-propyl-1,3-propanediol | Meprobamate | Phosgene, Ammonia, Antipyrine | 60-90 | >98 (after recrystallization) |
Mandatory Visualizations
Caption: Meprobamate's mechanism of action at the GABA-A receptor.
Caption: General workflow for the synthesis and analysis of a chiral pharmaceutical intermediate.
Troubleshooting & Optimization
Troubleshooting racemization of (R)-2-methylpentanal in solution
Technical Support Center: (R)-2-methylpentanal
Welcome to the technical support center for troubleshooting issues related to the stereochemical stability of (R)-2-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to the racemization of this chiral aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-2-methylpentanal?
A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as (R)-2-methylpentanal, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate or racemic mixture.[1][2] This is a significant concern in pharmaceutical and fine chemical synthesis because enantiomers of a chiral molecule often exhibit different biological activities. The loss of enantiomeric purity can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.
Q2: What is the chemical mechanism behind the racemization of (R)-2-methylpentanal?
A2: The racemization of (R)-2-methylpentanal occurs because it has a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), which is also its stereocenter.[3][4] This α-hydrogen is acidic and can be removed under either acidic or basic conditions.
-
Under basic conditions: A base removes the α-hydrogen to form a planar, achiral enolate intermediate.[5][6]
-
Under acidic conditions: The carbonyl oxygen is protonated, which facilitates the removal of the α-hydrogen to form a planar, achiral enol intermediate.[7][8][9]
Once the planar achiral intermediate (enol or enolate) is formed, the stereocenter is destroyed.[3][6] When the intermediate is reprotonated to reform the aldehyde, the proton can add from either face of the planar double bond with equal probability.[6][10] This results in the formation of a 50:50 mixture of the (R) and (S) enantiomers.[2]
Q3: How can I detect if my sample of (R)-2-methylpentanal is racemizing?
A3: Racemization is detected by measuring the enantiomeric excess (ee%) of your sample over time. A decrease in ee% indicates that racemization is occurring. The most common and accurate analytical techniques for this are chiral chromatography methods.[11][12]
-
Chiral Gas Chromatography (GC): Ideal for volatile compounds like 2-methylpentanal, using a capillary column with a chiral stationary phase.[11][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile method where the aldehyde may be analyzed directly on a chiral stationary phase (CSP) or after derivatization.[14]
Other methods like mass spectrometry and NMR with chiral derivatizing agents can also be used for determining enantiomeric composition.[15][16][17]
Troubleshooting Guide
Q4: I've observed a significant loss of optical purity in my (R)-2-methylpentanal sample stored in solution. What are the most likely causes?
A4: The loss of optical purity is almost certainly due to racemization via enol or enolate formation. The rate of this process is highly dependent on environmental factors. The most common culprits are:
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the enolization/enolate formation, leading to rapid racemization.[3][7]
-
Solvent Choice: Protic solvents (like water, methanol, ethanol) can facilitate proton transfer, accelerating racemization. The polarity of the solvent can also influence reaction kinetics.[18][19]
-
Elevated Temperature: Racemization rates are temperature-dependent and increase significantly at higher temperatures, as described by the Arrhenius equation.[20][21]
-
Extended Storage Time: Racemization is a kinetic process, so the longer the compound is exposed to destabilizing conditions, the greater the loss of enantiomeric purity will be.
Visualizing the Problem: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of racemization.
Caption: Troubleshooting workflow for racemization.
Q5: My (R)-2-methylpentanal racemizes during my reaction. How can I minimize this?
A5: If racemization occurs during a reaction, consider the following adjustments:
-
Reagent Stoichiometry and Purity: Ensure all reagents, especially bases or acids, are used in precise amounts and are of high purity to avoid catalytic side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Reaction Time: Minimize the reaction time to reduce the period during which the chiral center is at risk.
-
Choice of Base/Acid: If a base is required, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) which may favor kinetic deprotonation with less equilibration.[5] If an acid is needed, use the weakest acid that can effectively catalyze the desired reaction.
-
Protecting Groups: In multi-step synthesis, consider protecting the aldehyde functionality (e.g., as an acetal) to prevent enolization. The protecting group can be removed in a later step under controlled, non-racemizing conditions.
Q6: Which solvents are best for storing or using (R)-2-methylpentanal to prevent racemization?
A6: The best choice is a high-purity, aprotic, and non-polar solvent. These solvents do not facilitate the proton transfers required for enol or enolate formation.
| Solvent Class | Recommendation | Examples | Rationale |
| Recommended | High | Hexane, Toluene, Diethyl Ether | Aprotic and non-polar; minimize proton mobility and catalysis. |
| Use with Caution | Medium | Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic but more polar; ensure they are anhydrous and free of acidic stabilizers. |
| Avoid | Low | Water, Methanol, Ethanol, Acetonitrile | Protic or polar aprotic solvents that can readily facilitate proton transfer and accelerate racemization.[18][21] |
Experimental Protocols & Data
Protocol 1: General Method for Monitoring Racemization by Chiral GC
This protocol outlines a stability study to determine the rate of racemization under specific conditions.
-
Preparation: Prepare a stock solution of (R)-2-methylpentanal (e.g., 1 mg/mL) in the solvent to be tested (e.g., methanol).
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the chiral GC system to determine the initial enantiomeric excess (ee%).
-
Incubation: Store the stock solution under the desired test conditions (e.g., at 25°C in a sealed vial).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, dilute if necessary, and inject it into the GC.
-
Data Analysis: Record the peak areas for the (R) and (S) enantiomers at each time point. Calculate the ee% using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. Plot ee% versus time to determine the racemization rate.
Typical Chiral GC Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30m, 0.32mm ID, 0.25µm) or similar β-cyclodextrin phase[22] |
| Carrier Gas | Hydrogen or Helium |
| Oven Program | 40°C (hold 1 min), then ramp at 2°C/min to 200°C[22] |
| Injector Temp | 220°C |
| Detector | FID at 220°C |
| Note: Conditions are illustrative and must be optimized for your specific instrument and column. |
Visualizing the Process: Racemization Mechanism & Stability Study Workflow
The fundamental mechanism leading to racemization is visualized below.
Caption: Acid and base-catalyzed racemization pathways.
The workflow for conducting a systematic stability study is shown here.
Caption: Workflow for an experimental stability study.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Stereochemical Effects of Enolization [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. uma.es [uma.es]
- 15. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. gcms.cz [gcms.cz]
Technical Support Center: Asymmetric Synthesis of (R)-2-methylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (R)-2-methylpentanal in asymmetric synthesis. The primary focus is on the organocatalytic asymmetric α-alkylation of propanal, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of (R)-2-methylpentanal?
A1: The most prevalent and practical method is the organocatalytic asymmetric α-alkylation of propanal with an n-propyl electrophile. Chiral secondary amine catalysts, such as MacMillan-type imidazolidinones, are frequently employed to induce enantioselectivity. Other potential but less common routes include asymmetric hydroformylation of 1-pentene or the use of chiral auxiliaries.
Q2: How can I monitor the progress and enantioselectivity of my reaction?
A2: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting aldehyde. Enantiomeric excess (ee) is typically determined by chiral GC or chiral high-performance liquid chromatography (HPLC) analysis of the purified product or a suitable derivative.
Q3: What are the critical parameters to control for high yield and enantioselectivity?
A3: Key parameters include the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. The exclusion of water and oxygen is also crucial, as they can lead to side reactions and catalyst degradation.
Q4: How can I purify the final (R)-2-methylpentanal product?
A4: Purification is typically achieved through flash column chromatography on silica gel. An alternative method for removing unreacted aldehyde is through a bisulfite extraction, where the aldehyde forms a water-soluble adduct that can be separated from the less reactive product.[1][2][3][4][5]
Troubleshooting Guides
Below are common issues encountered during the asymmetric synthesis of (R)-2-methylpentanal via organocatalytic α-alkylation, along with their potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a freshly opened or properly stored catalyst. • Consider catalyst loading; an increase may be necessary. |
| Poor Quality Reagents | • Use freshly distilled propanal and high-purity alkylating agent. • Ensure the solvent is anhydrous. |
| Incorrect Reaction Temperature | • Verify the reaction temperature. Some reactions require sub-zero temperatures to proceed efficiently. |
| Presence of Water or Oxygen | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents and reagents. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | • Screen different chiral organocatalysts. The stereochemical outcome is highly dependent on the catalyst structure. |
| Incorrect Temperature | • Lowering the reaction temperature often increases enantioselectivity. |
| Solvent Effects | • The polarity of the solvent can significantly influence the transition state. Screen a range of solvents (e.g., toluene, CH2Cl2, THF). |
| Racemization of Product | • Minimize reaction time and work-up temperature. • The presence of acid or base can cause epimerization at the α-chiral center.[1] |
| Water Interference | • Rigorously exclude water from the reaction mixture, as it can interfere with the catalytic cycle. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Aldol Condensation | • This is a common side reaction with aldehydes.[1] • Maintain a low concentration of the enamine intermediate by slow addition of the aldehyde or base. • Lowering the reaction temperature can also suppress this side reaction. |
| Over-alkylation | • Use a moderate excess of the alkylating agent, but avoid a large excess. |
| Cannizzaro-type Reactions | • Ensure the absence of strong bases that could promote this disproportionation reaction. |
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for the organocatalytic asymmetric α-alkylation of aldehydes with alkyl halides using a MacMillan-type catalyst. While specific data for (R)-2-methylpentanal is not extensively published, these values for analogous reactions provide a reasonable expectation.
| Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Propanal | 1-Bromopropane | 10-20 | CH2Cl2 | -20 to RT | 70-90 | 85-95 |
| Butanal | 1-Bromopropane | 10-20 | Toluene | -20 | 75-88 | 90-97 |
| Propanal | 1-Iodopropane | 10-20 | THF | -30 | 72-85 | 88-96 |
Note: The data presented is a compilation from various sources on organocatalytic alkylations and serves as a general guideline.
Experimental Protocols
General Protocol for Organocatalytic Asymmetric α-Alkylation of Propanal
This protocol is a representative procedure for the synthesis of (R)-2-methylpentanal.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst)
-
Propanal (freshly distilled)
-
1-Bromopropane
-
Triethylamine (Et3N, freshly distilled)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the MacMillan catalyst (0.1-0.2 equivalents).
-
Add anhydrous CH2Cl2 and cool the mixture to the desired temperature (e.g., -20 °C).
-
Add propanal (1.0 equivalent) and stir for 10 minutes.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Add 1-bromopropane (1.5 equivalents) and let the reaction stir for the recommended time (typically 24-48 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Asymmetric α-Alkylation
Caption: A typical experimental workflow for the synthesis of (R)-2-methylpentanal.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in the synthesis.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. A new organocatalytic concept for asymmetric α-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine-Phosphite-Rh(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up the production of (R)-2-methylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (R)-2-methylpentanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Low enantiomeric excess (ee%) is observed in the final product. What are the potential causes and solutions?
Answer:
Low enantiomeric excess is a critical issue in the synthesis of chiral molecules like (R)-2-methylpentanal. The primary causes and their respective solutions are outlined below:
-
Racemization: (R)-2-methylpentanal is susceptible to racemization, especially under acidic or basic conditions, due to the formation of a planar enolate intermediate.[1]
-
Solution: Carefully control the pH of the reaction and work-up steps. Use non-ionic or sterically hindered bases if necessary. Minimize reaction and purification times, and maintain low temperatures throughout the process.
-
-
Suboptimal Catalyst Performance (Chemocatalysis): The chiral catalyst may not be providing adequate stereocontrol.
-
Solution:
-
Screen a variety of chiral ligands or catalysts to find the optimal one for the specific reaction.
-
Ensure the catalyst is of high purity and is not degrading under the reaction conditions.
-
Optimize the catalyst loading; sometimes higher or lower concentrations can affect enantioselectivity.
-
-
-
Poor Enzyme Selectivity (Biocatalysis): The chosen enzyme may not have the required enantioselectivity for the substrate.
-
Solution:
-
Employ directed evolution or screen a library of enzymes to identify a variant with higher enantioselectivity. For the related reduction of racemic 2-methylvaleraldehyde to (R)-2-methylpentanol, enzyme evolution has been shown to significantly improve enantioselectivity from 85% ee to 98.2% ee.[2]
-
Optimize reaction conditions such as temperature and pH, as these can influence enzyme selectivity.
-
-
Question: The reaction yield is high at the lab scale, but significantly drops upon scaling up. What factors could be contributing to this?
Answer:
A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Side Reactions: Aldehydes are prone to side reactions such as aldol condensation, oxidation to carboxylic acids, and polymerization, which can become more pronounced at larger scales.[3]
-
Solution:
-
Improve agitation and reactor design to ensure homogeneous mixing and efficient heat transfer.
-
Optimize the rate of addition of reagents to avoid localized high concentrations.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Changes in Reaction Kinetics: The kinetics of the reaction can be affected by the change in the surface-area-to-volume ratio in larger vessels.
-
Purification Inefficiencies: Purification methods that work well on a small scale, such as column chromatography, may be less efficient and lead to product loss at an industrial scale.
Question: During purification by distillation, the product seems to degrade or racemize. How can this be mitigated?
Answer:
Thermal stress during distillation can lead to degradation and racemization of sensitive chiral aldehydes.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of (R)-2-methylpentanal and minimize thermal stress.
-
Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus can minimize the residence time of the compound at high temperatures.
-
Azeotropic Distillation: Consider the use of an azeotrope to facilitate the removal of impurities at a lower temperature.
-
Frequently Asked Questions (FAQs)
1. What are the primary challenges in scaling up the production of (R)-2-methylpentanal?
The main challenges include:
-
Maintaining High Enantioselectivity: Preventing racemization and ensuring the catalyst or enzyme functions optimally at a larger scale.
-
Controlling Side Reactions: Aldehydes are reactive and can undergo self-condensation (aldol), oxidation, and polymerization, which can be exacerbated by scale-up conditions.[3]
-
Efficient Purification: Developing a scalable and cost-effective purification method to isolate the desired enantiomer with high purity.[4][5]
-
Heat and Mass Transfer: Ensuring efficient mixing and temperature control in large reactors to maintain consistent reaction conditions.
2. Which is a better approach for large-scale synthesis of (R)-2-methylpentanal: chemocatalysis or biocatalysis?
Both approaches have their merits and drawbacks for industrial-scale production.
| Feature | Chemocatalysis | Biocatalysis |
| Catalyst | Often based on precious metals (e.g., rhodium, palladium) with chiral ligands. | Enzymes (e.g., ketoreductases, alcohol dehydrogenases).[2] |
| Reaction Conditions | Can require high temperatures, pressures, and organic solvents. | Typically milder conditions (near ambient temperature and pressure) in aqueous media. |
| Selectivity | Can achieve high enantioselectivity, but may require extensive optimization. | Often highly enantio- and regioselective. |
| Scalability | Can be challenging due to catalyst cost, recovery, and sensitivity. | Can be highly scalable, as demonstrated by the production of 100 kg of (R)-2-methylpentanol.[6] |
| Cost | High cost of chiral ligands and metals can be a factor. Catalyst recycling is crucial. | Enzyme production costs have decreased, making it a more economically viable option.[7][8] |
| Environmental Impact | May generate more waste due to the use of organic solvents and metal catalysts. | Generally considered a "greener" alternative with less environmental impact. |
The choice often depends on factors such as the desired scale of production, cost considerations, and the availability of a suitable catalyst or enzyme. For (R)-2-methylpentanal, a biocatalytic route using an evolved ketoreductase has been successfully scaled to produce the corresponding alcohol, indicating a promising scalable route for the aldehyde as well.[6]
3. How can the enantiomeric excess (ee%) of (R)-2-methylpentanal be accurately determined during production?
Accurate determination of ee% is crucial for quality control. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates the enantiomers on a chiral stationary phase, allowing for their quantification.[4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The enantiomers are separated on a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate and quantify the enantiomers in a sample.
4. What are the key process parameters to monitor during the scale-up of a biocatalytic process for (R)-2-methylpentanal?
For a biocatalytic process, it is essential to monitor and control:
-
pH: Enzyme activity and stability are highly pH-dependent.
-
Temperature: Affects reaction rate and enzyme stability.
-
Substrate and Product Concentration: High concentrations of the substrate or product can inhibit the enzyme.
-
Dissolved Oxygen (for aerobic processes): Crucial for the activity of some enzymes.
-
Agitation Rate: Ensures proper mixing of reactants and biocatalyst.
-
Cofactor Regeneration (if applicable): In many enzymatic reductions, a cofactor like NADH or NADPH is required and must be efficiently regenerated to make the process economically viable.
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution for the Production of (R)-2-Methylpentanol (as a precursor to (R)-2-methylpentanal)
This protocol is based on a successfully scaled process for the production of the corresponding alcohol, which can be subsequently oxidized to the desired aldehyde.[6]
Materials:
-
Racemic 2-methylvaleraldehyde
-
Evolved ketoreductase enzyme
-
Glucose (as a stoichiometric reductant)
-
NADP+ (catalytic amount)
-
Potassium phosphate buffer
-
Antifoam agent
-
EDTA solution
Procedure (2-L Scale):
-
Prepare a solution of potassium phosphate buffer and add the evolved ketoreductase enzyme.
-
Add a catalytic amount of NADP+ and glucose.
-
Introduce an antifoam agent to the reactor.
-
Start the reaction by adding racemic 2-methylvaleraldehyde.
-
Maintain the reaction temperature and pH at the optimal conditions for the specific evolved enzyme.
-
Monitor the reaction progress by analyzing the conversion and enantiomeric excess of the product, (R)-2-methylpentanol.
-
Once the desired conversion is reached (typically around 50% for a kinetic resolution), quench the reaction by adding an EDTA solution to inactivate the enzyme.[6]
-
Separate the product, (R)-2-methylpentanol, from the unreacted (S)-2-methylvaleraldehyde. This can be achieved by methods such as distillation or chromatography.
-
The isolated (R)-2-methylpentanol can then be oxidized to (R)-2-methylpentanal using a mild oxidizing agent (e.g., PCC or Swern oxidation) in a subsequent step.
Protocol 2: Asymmetric Hydroformylation of 1-Pentene (Conceptual)
Asymmetric hydroformylation is a potential chemocatalytic route to (R)-2-methylpentanal. This is a conceptual protocol based on general principles of asymmetric hydroformylation.
Materials:
-
1-Pentene
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Rhodium precursor (e.g., Rh(acac)(CO)2)
-
Chiral phosphine or phosphite ligand (e.g., a derivative of BINAPHOS)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the solvent.
-
Stir the solution to allow for the formation of the active chiral catalyst complex.
-
Introduce 1-pentene into the reactor.
-
Pressurize the reactor with syngas to the desired pressure.
-
Heat the reactor to the optimal temperature for the hydroformylation reaction.
-
Maintain the reaction under constant pressure and temperature, with vigorous stirring, for the required reaction time.
-
Monitor the reaction for conversion and regioselectivity (formation of the branched aldehyde vs. the linear aldehyde) and enantioselectivity.
-
After the reaction is complete, cool the reactor and carefully vent the excess syngas.
-
The product, (R)-2-methylpentanal, can be isolated from the reaction mixture by distillation under reduced pressure.
Visualizations
Caption: Workflow for the biocatalytic production of (R)-2-methylpentanal.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-2-methylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R)-2-methylpentanal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of (R)-2-methylpentanal, focusing on common synthetic routes such as biocatalytic kinetic resolution and aldol condensation.
1. Biocatalytic Kinetic Resolution of Racemic 2-Methylvaleraldehyde
Question: During the kinetic resolution of racemic 2-methylvaleraldehyde using a ketoreductase, I am observing low enantiomeric excess (ee) of the desired (R)-2-methylpentanol. What are the potential causes and solutions?
Answer:
Low enantiomeric excess in this biocatalytic reduction can stem from several factors:
-
Suboptimal Enzyme Choice: The specific ketoreductase (KRED) employed may not possess high stereoselectivity for the (R)-enantiomer of 2-methylvaleraldehyde.
-
Troubleshooting:
-
Screen a panel of different ketoreductases to identify one with higher enantioselectivity.
-
Consider using an evolved KRED that has been specifically engineered for high stereoselectivity. For instance, through directed evolution, the enantioselectivity of a KRED from Lactobacillus kefir was improved from 85% ee to 98.2% ee for the production of (R)-2-methylpentanol.[1]
-
-
-
Racemization: The starting material or the product, (R)-2-methylpentanal, can undergo racemization under certain conditions, particularly non-neutral pH.
-
Troubleshooting:
-
Maintain strict pH control of the reaction medium. The optimal pH will be specific to the enzyme used.
-
Avoid strongly acidic or basic conditions during the reaction and workup.
-
-
-
Reaction Conversion: In a kinetic resolution, it is crucial to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess of the remaining substrate and the product alcohol.
-
Troubleshooting:
-
Monitor the reaction progress closely using techniques like gas chromatography (GC).
-
Quench the reaction once the desired conversion is reached.
-
-
Question: My biocatalytic reduction is sluggish, and the reaction times are excessively long. How can I improve the reaction rate?
Answer:
Slow reaction rates can be attributed to several factors:
-
Low Enzyme Activity: The chosen enzyme may have inherently low activity towards 2-methylvaleraldehyde.
-
Troubleshooting:
-
Increase the enzyme loading.
-
Ensure the enzyme is properly folded and active. Check storage conditions and buffer compatibility.
-
-
-
Suboptimal Reaction Conditions: Temperature, pH, and cofactor regeneration can significantly impact enzyme activity.
-
Troubleshooting:
-
Optimize the reaction temperature. While higher temperatures can increase activity, they may also lead to enzyme denaturation.
-
Ensure the pH of the reaction mixture is at the optimal level for the specific KRED.
-
If using a cofactor-dependent enzyme (e.g., NADPH-dependent), ensure the cofactor regeneration system is efficient. This can involve using a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial substrate.
-
-
2. Aldol Condensation Route
Question: In the synthesis of 2-methylpentanal via the aldol condensation of propionaldehyde, I am observing a significant amount of a dehydrated byproduct. How can I minimize its formation?
Answer:
The primary side product in the aldol condensation of propionaldehyde is 2-methyl-2-pentenal, which is formed through the dehydration of the initial aldol adduct, 3-hydroxy-2-methylpentanal.[2]
-
Reaction Temperature: Higher temperatures favor the dehydration reaction.
-
Troubleshooting:
-
Conduct the reaction at a lower temperature to disfavor the elimination step.
-
-
-
Base Catalyst: The choice and concentration of the base catalyst can influence the rate of both the condensation and dehydration steps.
-
Troubleshooting:
-
Use a milder base or a lower concentration of a strong base.
-
Solid base catalysts, such as hydrotalcites, have been shown to provide high selectivity for the aldol adduct under optimized conditions.[1]
-
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehydration.
-
Troubleshooting:
-
Monitor the reaction and stop it once the desired amount of the aldol adduct has been formed, before significant dehydration occurs.
-
-
Question: I am attempting an asymmetric aldol condensation to obtain (R)-2-methylpentanal, but the enantioselectivity is poor. What are the key factors to consider?
Answer:
Achieving high enantioselectivity in an asymmetric aldol condensation requires careful control over the chiral catalyst and reaction conditions.
-
Chiral Catalyst/Auxiliary: The choice of the chiral catalyst (e.g., a chiral amine or a metal complex with a chiral ligand) or chiral auxiliary is critical.
-
Troubleshooting:
-
Screen different chiral catalysts or auxiliaries to find one that provides high stereocontrol for this specific transformation.
-
Ensure the catalyst is of high enantiomeric purity.
-
-
-
Solvent and Additives: The solvent and any additives can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.
-
Troubleshooting:
-
Experiment with different solvents to find the optimal medium for the chosen catalytic system.
-
In some cases, the addition of salts or other additives can improve enantioselectivity.
-
-
-
Temperature: As with many asymmetric reactions, lower temperatures generally lead to higher enantioselectivity.
-
Troubleshooting:
-
Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Quantitative Data Summary
| Synthetic Route | Target Product | Key Side Product(s) | Reported Yield/Selectivity | Reference |
| Aldol Condensation of Propanal | 2-Methylpentenal | Dehydration products | Up to 99% selectivity for 2-methylpentenal | [1] |
| Biocatalytic Kinetic Resolution | (R)-2-Methylpentanol | (S)-2-Methylpentanol | >98% ee for (R)-2-methylpentanol | [1] |
Experimental Protocols
1. Biocatalytic Kinetic Resolution of Racemic 2-Methylvaleraldehyde (General Procedure)
This protocol is a general guideline and should be optimized for the specific ketoreductase and equipment used.
-
Materials:
-
Racemic 2-methylvaleraldehyde
-
Ketoreductase (KRED)
-
NADP+ or NAD+
-
Glucose
-
Glucose dehydrogenase (for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add NADP+ (or NAD+), glucose, and glucose dehydrogenase to the buffer and stir until dissolved.
-
Add the ketoreductase to the solution.
-
Add racemic 2-methylvaleraldehyde to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C) with stirring.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Once the reaction reaches approximately 50% conversion, quench the reaction by adding a suitable organic solvent for extraction.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (R)-2-methylpentanol and unreacted (S)-2-methylvaleraldehyde by chromatography.
-
Visualizations
Caption: Synthetic pathways to (R)-2-methylpentanal highlighting potential side reactions.
References
Stability of (R)-2-methylpentanal under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-methylpentanal.
Frequently Asked Questions (FAQs)
Q1: My solution of (R)-2-methylpentanal is losing its optical activity over time. What could be the cause?
A1: Loss of optical activity in a solution of (R)-2-methylpentanal is likely due to racemization. This occurs when the chiral center at the alpha-carbon (the carbon adjacent to the carbonyl group) inverts, leading to the formation of its enantiomer, (S)-2-methylpentanal. Over time, this can result in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, which is optically inactive.[1][2]
Q2: Under what conditions is racemization of (R)-2-methylpentanal likely to occur?
A2: Racemization of (R)-2-methylpentanal is accelerated under both acidic and basic conditions.[1] The presence of even trace amounts of acid or base can catalyze the formation of a planar enol or enolate intermediate, which then allows for non-stereospecific reprotonation, leading to a mixture of both enantiomers.[1]
Q3: I'm observing the formation of a higher molecular weight impurity in my reaction mixture containing (R)-2-methylpentanal and a basic catalyst. What is this likely to be?
A3: Under basic conditions, (R)-2-methylpentanal can undergo an aldol condensation reaction.[3][4] This is a self-condensation reaction where two molecules of the aldehyde react to form a β-hydroxy aldehyde, which has a higher molecular weight.[3]
Q4: Can (R)-2-methylpentanal undergo a Cannizzaro reaction?
A4: The Cannizzaro reaction is a disproportionation reaction that typically occurs with aldehydes that lack an alpha-hydrogen in the presence of a strong base.[5][6] Since 2-methylpentanal possesses an alpha-hydrogen, it is more likely to undergo an aldol condensation.[4][7] However, under forcing conditions with a very high concentration of base, a Cannizzaro-type reaction might occur to a minor extent, but the aldol pathway is generally favored.
Q5: I suspect my sample of (R)-2-methylpentanal has been oxidized. What would be the oxidation product?
A5: Oxidation of (R)-2-methylpentanal will yield the corresponding carboxylic acid, which is (R)-2-methylpentanoic acid.[8][9] This can occur in the presence of various oxidizing agents.
Troubleshooting Guides
Issue: Loss of Enantiomeric Purity
Symptoms:
-
Decreased optical rotation of the sample.
-
Appearance of a second peak corresponding to the (S)-enantiomer in chiral chromatography analysis.
Possible Causes:
-
Presence of acidic or basic impurities in the solvent or glassware.
-
Storage at elevated temperatures.
-
Prolonged reaction times in acidic or basic media.
Solutions:
-
Ensure all solvents and reagents are neutral and free of acidic or basic residues.
-
Use thoroughly cleaned and dried glassware.
-
Store samples of (R)-2-methylpentanal in a neutral, aprotic solvent at low temperatures.
-
Minimize exposure to acidic or basic conditions during experimental workups.
Issue: Formation of High Molecular Weight Impurities
Symptoms:
-
Appearance of new peaks with higher retention times in GC or LC analysis.
-
Changes in the physical appearance of the reaction mixture (e.g., increased viscosity, color change).
Possible Causes:
-
Use of basic catalysts or reagents.
-
Elevated reaction temperatures in the presence of a base.
Solutions:
-
If a base is required for the reaction, consider using a non-nucleophilic or sterically hindered base to minimize aldol condensation.
-
Maintain low reaction temperatures to disfavor the aldol reaction.
-
Use the minimum necessary amount of base.
Data Presentation
Table 1: Summary of Potential Stability Issues for (R)-2-methylpentanal
| Condition | Potential Reaction | Primary Product(s) | Analytical Method for Detection |
| Acidic (e.g., HCl, H₂SO₄) | Racemization | (S)-2-methylpentanal | Chiral GC, Chiral HPLC, Polarimetry |
| Basic (e.g., NaOH, KOH) | Racemization | (S)-2-methylpentanal | Chiral GC, Chiral HPLC, Polarimetry |
| Basic (e.g., NaOH, KOH) | Aldol Condensation | 3-hydroxy-2,4-dimethylheptanal | GC-MS, LC-MS, NMR |
| Strong Oxidizing Agent | Oxidation | (R)-2-methylpentanoic acid | GC-MS, LC-MS, IR, NMR |
Experimental Protocols
Protocol 1: Assessment of Racemization of (R)-2-methylpentanal
Objective: To determine the enantiomeric purity of (R)-2-methylpentanal after exposure to acidic or basic conditions.
Materials:
-
(R)-2-methylpentanal
-
Anhydrous, neutral solvent (e.g., dichloromethane, hexane)
-
0.1 M HCl in a suitable solvent
-
0.1 M NaOH in a suitable solvent
-
Chiral Gas Chromatography (GC) system with a suitable chiral column (e.g., a cyclodextrin-based column) or Chiral High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Sample Preparation: Prepare three solutions of (R)-2-methylpentanal at a known concentration (e.g., 1 mg/mL) in the chosen neutral solvent.
-
Stress Conditions:
-
To one solution, add a catalytic amount of 0.1 M HCl.
-
To the second solution, add a catalytic amount of 0.1 M NaOH.
-
The third solution will serve as the control.
-
-
Incubation: Gently agitate the solutions at room temperature for a defined period (e.g., 1, 4, 8, and 24 hours).
-
Neutralization: After each time point, take an aliquot from each of the stressed samples and quench the reaction by neutralizing the acid or base. For the acidic sample, use a dilute solution of a weak base (e.g., sodium bicarbonate). For the basic sample, use a dilute solution of a weak acid (e.g., ammonium chloride).
-
Extraction: Extract the aldehyde into a fresh portion of the neutral solvent.
-
Analysis: Analyze the control and the neutralized, extracted samples by chiral GC or HPLC.
-
Data Interpretation: Determine the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area of R) - (Area of S)| / |(Area of R) + (Area of S)|] * 100. A decrease in % ee over time in the stressed samples compared to the control indicates racemization.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Degradation pathways of (R)-2-methylpentanal.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction [maxbrainchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved Question 9 1 pts The complete oxidation of the | Chegg.com [chegg.com]
- 9. Solved Oxidation product of the following compound is A. | Chegg.com [chegg.com]
Technical Support Center: Overcoming Low Conversion Rates in the Biocatalytic Synthesis of (R)-2-Methylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the biocatalytic synthesis of (R)-2-methylpentanal, primarily focusing on the kinetic resolution of racemic 2-methylpentanal using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).
Troubleshooting Guide
Low conversion rates in the biocatalytic synthesis of (R)-2-methylpentanal can stem from various factors related to the enzyme, substrate, cofactors, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Enzyme Activity
Symptoms:
-
The concentration of the substrate, 2-methylpentanal, does not decrease over time.
-
No formation of the product, (R)-2-methylpentanol, is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect pH | The optimal pH for alcohol dehydrogenases, such as the one from Lactobacillus kefir, is around 7.0 when acetophenone is the substrate[1]. Verify the pH of your reaction buffer and adjust if necessary. Most aldo-keto reductases show good activity in a pH range of 6.0-8.0[2]. |
| Sub-optimal Temperature | The optimal temperature for ketoreductases can vary. For instance, some commercial KREDs have an optimal temperature range of 25-35°C, but in combined cascade reactions, 37°C has been observed as the optimum for product formation[2]. If using a new enzyme, perform a temperature screen to find the optimal conditions. |
| Enzyme Denaturation | Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Consider using an immobilized enzyme to improve stability[3]. |
| Missing or Degraded Cofactor | The reduction of aldehydes by KREDs and ADHs is dependent on the cofactor NADPH or NADH. Ensure that the correct cofactor is present in the reaction mixture at an adequate concentration. Cofactors can degrade over time, so use a fresh stock if in doubt. |
| Presence of Inhibitors | Contaminants in the substrate or buffer can inhibit enzyme activity. Use high-purity substrate and reagents. Some organic co-solvents can also inhibit or denature the enzyme. |
Issue 2: Low Conversion Rate (Reaction Stalls)
Symptoms:
-
The reaction starts but stops before reaching the desired conversion.
-
The reaction rate slows down significantly over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Substrate Inhibition | High concentrations of aldehydes can be inhibitory to dehydrogenases[4][5]. If substrate inhibition is suspected, try starting the reaction with a lower initial concentration of 2-methylpentanal or use a fed-batch approach to maintain a low substrate concentration throughout the reaction. |
| Product Inhibition | The product, (R)-2-methylpentanol, or the co-product from cofactor regeneration (e.g., acetone from isopropanol) can inhibit the enzyme. Consider in-situ product removal (ISPR) techniques. |
| Cofactor Depletion/Degradation | Inadequate cofactor regeneration will lead to a stall in the main reaction. Ensure your cofactor regeneration system is working efficiently. This could involve optimizing the concentration of the regeneration enzyme (e.g., glucose dehydrogenase) and its substrate (e.g., glucose). |
| Enzyme Instability | The enzyme may not be stable under the reaction conditions for the required duration. Consider enzyme immobilization to enhance stability[3][6]. Storing co-immobilized enzymes at 4°C can lead to a significant decrease in activity over time; storage at -80°C without buffer is a better option[2]. |
| Reaching Equilibrium | The reaction may have reached equilibrium. This is more common in thermodynamically controlled reactions. |
Issue 3: Low Enantioselectivity (Low Enantiomeric Excess - ee)
Symptoms:
-
The desired (R)-2-methylpentanol is produced, but with a high percentage of the (S)-enantiomer, resulting in a low ee.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction Proceeding Beyond 50% Conversion | In a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Pushing the reaction beyond this point will result in the reduction of the less-favored (S)-enantiomer, thus lowering the ee of the (R)-product. Carefully monitor the reaction progress and stop it at or before 50% conversion. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be highly dependent on temperature and the presence of co-solvents. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease. Screen different temperatures and co-solvents to find the optimal balance. |
| Incorrect Enzyme Choice | The inherent enantioselectivity of the chosen KRED or ADH may not be sufficient for this substrate. Consider screening a panel of different reductases to find one with higher selectivity for (R)-2-methylpentanal. |
| Racemization of Product or Substrate | Although less common for this specific reaction, ensure that the product is not racemizing under the reaction conditions. Also, confirm the stereochemical stability of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for 2-methylpentanal?
A1: Due to the potential for substrate inhibition by aldehydes, it is advisable to start with a relatively low concentration, for instance, in the range of 10-50 mM[4][5][7]. If higher product titers are required, a fed-batch strategy, where the substrate is added incrementally, is recommended.
Q2: How can I efficiently regenerate the expensive NADPH/NADH cofactor?
A2: An enzyme-coupled system is a common and effective method. For NADPH regeneration, glucose dehydrogenase (GDH) is often used with glucose as the sacrificial co-substrate. This system is efficient and the co-product, gluconic acid, is generally well-tolerated by the primary enzyme. For NADH regeneration, formate dehydrogenase (FDH) with formate as the co-substrate is a good option as the co-product is carbon dioxide, which can be easily removed.
Q3: What is the optimal pH and temperature for the reduction of 2-methylpentanal?
A3: The optimal conditions are enzyme-dependent. However, a good starting point for many alcohol dehydrogenases and ketoreductases is a pH of around 6.5-7.5 and a temperature of 30-37°C[1][2][3]. It is highly recommended to perform optimization studies for your specific enzyme and reaction setup.
Q4: Should I use a whole-cell biocatalyst or an isolated enzyme?
A4: Both approaches have their advantages. Whole-cell biocatalysts can be cheaper as they eliminate the need for enzyme purification and can have in-built cofactor regeneration systems. However, side reactions from other cellular enzymes can occur. Isolated enzymes offer a cleaner reaction system with fewer side products but require the addition of an external cofactor regeneration system and the enzyme itself can be less stable.
Q5: My conversion is low. How do I know if it's an issue with the primary enzyme or the cofactor regeneration enzyme?
A5: You can troubleshoot this by running control experiments. First, test the activity of your cofactor regeneration system independently. For example, if you are using GDH, you can monitor the formation of NADPH at 340 nm in the presence of NADP+ and glucose. If the regeneration system is active, the issue likely lies with your primary KRED/ADH. You can then test the activity of the primary enzyme under ideal conditions with a saturating amount of fresh cofactor to confirm its viability.
Data Presentation
Table 1: Effect of Temperature on KRED Activity and Enantioselectivity (Hypothetical Data for Illustration)
| Temperature (°C) | Relative Activity (%) | Enantiomeric Excess (ee) of (R)-2-methylpentanol (%) |
| 25 | 75 | 98 |
| 30 | 100 | 95 |
| 35 | 90 | 92 |
| 40 | 60 | 85 |
Note: This table illustrates a common trend where higher temperatures can increase reaction rates to a certain point but may decrease enantioselectivity.
Table 2: Effect of pH on Aldo-Keto Reductase Activity (Adapted from a study on DL-glyceraldehyde reduction)
| pH | Relative Activity (%) |
| 3 | 87 |
| 5 | 100 |
| 8 | 10 |
This data from a study on a different substrate suggests that the optimal pH for aldehyde reduction by some aldo-keto reductases can be slightly acidic[3].
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of Racemic 2-Methylpentanal using a Whole-Cell Biocatalyst
This protocol is a general guideline and should be optimized for the specific biocatalyst and equipment used.
-
Biocatalyst Preparation:
-
Prepare an overnight culture of the E. coli strain overexpressing the desired ketoreductase or alcohol dehydrogenase in a suitable medium (e.g., LB medium with the appropriate antibiotic).
-
Inoculate a larger volume of production medium (e.g., M9 medium containing glucose and thiamine) with the overnight culture and incubate until the optical density at 600 nm (OD600) reaches 1.2-2.0[7].
-
Induce protein expression if required (e.g., with IPTG) and continue incubation for the specified time and temperature to allow for protein expression.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). The cell pellet can be used directly or lyophilized for storage.
-
-
Biotransformation Reaction:
-
In a reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl buffer, pH 7.5)[7].
-
Add the whole-cell biocatalyst to the buffer to a final concentration of, for example, 20 mg/mL of freeze-dried cells[7].
-
If the whole-cell system does not have an efficient internal cofactor regeneration system for this reaction, add a co-substrate for regeneration, such as isopropanol (e.g., 10% v/v).
-
Initiate the reaction by adding racemic 2-methylpentanal to the desired starting concentration (e.g., 10 mM).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) with agitation[7].
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Stop the reaction at or near 50% conversion by separating the biocatalyst (e.g., by centrifugation) or by adding a quenching agent.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase (e.g., with anhydrous sodium sulfate), filter, and concentrate it under reduced pressure.
-
Purify the (R)-2-methylpentanol from the remaining (S)-2-methylpentanal by appropriate methods, such as column chromatography.
-
Protocol 2: Immobilization of Ketoreductase by Physical Adsorption
This protocol describes a simple method for enzyme immobilization.
-
Support Preparation:
-
Use a suitable support material, such as glass beads or a porous polymer resin.
-
Wash the support material thoroughly with deionized water and dry it.
-
-
Enzyme Immobilization:
-
Prepare a solution of the ketoreductase in a buffer at the optimal pH for immobilization (e.g., pH 6.5-7.0 in 50 mM phosphate buffer)[3].
-
Add the support material to the enzyme solution and incubate with gentle agitation for a specified period to allow for adsorption of the enzyme onto the support.
-
After incubation, carefully decant the supernatant.
-
Wash the immobilized enzyme preparation several times with buffer to remove any unbound enzyme.
-
The immobilized enzyme is now ready for use in the biocatalytic reaction. It can be stored under appropriate conditions (e.g., in buffer at 4°C for short-term storage).
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Experimental workflow for kinetic resolution.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of (R)-2-methylpentanal from starting materials
Welcome to the technical support center for the purification of (R)-2-methylpentanal. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find detailed information on overcoming common challenges encountered during the purification of (R)-2-methylpentanal from its starting materials and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of (R)-2-methylpentanal?
The most common impurities depend on the synthetic route employed. Typical impurities include:
-
The (S)-enantiomer: In asymmetric syntheses, incomplete enantioselectivity leads to the presence of the undesired (S)-2-methylpentanal.
-
Unreacted starting materials: Depending on the reaction, these could include 1-pentene, syngas (in hydroformylation), or other precursors.
-
Side products from the synthesis: Byproducts from reactions like asymmetric hydroformylation can include isomers (e.g., n-hexanal) and products of side reactions like hydrogenation (e.g., 2-methylpentanol) or isomerization.
-
2-Methyl-2-pentenal: This is a common impurity resulting from the aldol condensation of propanal, a potential route to 2-methylpentanal.[1]
-
Solvents and reagents: Residual solvents and catalysts from the reaction and workup steps.
Q2: Can I separate the (R) and (S) enantiomers of 2-methylpentanal by distillation?
No, direct fractional distillation is not a viable method for separating enantiomers.[2] Enantiomers have identical physical properties in an achiral environment, including the same boiling point.[2] The boiling point of racemic 2-methylpentanal is approximately 117-120°C.[3][4] Therefore, (R)- and (S)-2-methylpentanal will not separate during a standard distillation process.
Q3: What is the most effective method for determining the enantiomeric excess (ee) of my purified (R)-2-methylpentanal?
Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most reliable and widely used methods for determining the enantiomeric excess of chiral aldehydes.[5][6] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) after Purification
Problem: The enantiomeric excess of (R)-2-methylpentanal is lower than expected after purification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Racemization during purification: | Aldehydes can be susceptible to racemization, especially in the presence of acid or base, or at elevated temperatures. Solution: Avoid harsh acidic or basic conditions during workup and purification. If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal stress. When using chromatography, ensure the stationary phase is neutral. |
| Ineffective chiral separation method: | The chosen chiral chromatography column or conditions may not be optimal for resolving the enantiomers of 2-methylpentanal. Solution: Screen different chiral stationary phases (CSPs). For aliphatic aldehydes, polysaccharide-based or cyclodextrin-based CSPs are often effective. Optimize the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC) and temperature to improve resolution. |
| Co-elution with an impurity: | An impurity may be co-eluting with either the (R) or (S) enantiomer, leading to an inaccurate ee determination. Solution: Use a different chiral GC or HPLC method with a different stationary phase to confirm the ee. Analyze the sample by GC-MS or LC-MS to identify any co-eluting impurities. |
Issue 2: Poor Yield After Sodium Bisulfite Purification
Problem: Low recovery of (R)-2-methylpentanal after purification using sodium bisulfite adduct formation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete formation of the bisulfite adduct: | The reaction between the aldehyde and sodium bisulfite may not have gone to completion. Solution: Use a freshly prepared, saturated solution of sodium bisulfite.[7] For aliphatic aldehydes, using a co-solvent like methanol, THF, or DMF can improve the reaction rate.[7] Ensure vigorous mixing to facilitate the reaction. |
| Incomplete regeneration of the aldehyde: | The hydrolysis of the bisulfite adduct back to the aldehyde may be incomplete. Solution: Ensure the pH is sufficiently basic (strongly basic) during the regeneration step by adding a base like sodium hydroxide.[7] Stir the mixture vigorously to ensure complete hydrolysis. |
| Loss of product during extraction: | The aldehyde may not be fully extracted from the aqueous layer after regeneration. Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Ensure proper phase separation to avoid loss of the organic layer. |
| Solubility of the bisulfite adduct: | For some aldehydes, the bisulfite adduct may have low solubility in the aqueous phase, leading to precipitation and loss during separation. Solution: If a solid forms between the layers, the entire mixture can be filtered through Celite to isolate the adduct. The aldehyde can then be regenerated from the collected solid.[7] |
Experimental Protocols
Protocol 1: Purification of (R)-2-methylpentanal using Sodium Bisulfite Adduct Formation
This protocol is effective for separating aldehydes from non-aldehyde impurities.
Methodology:
-
Adduct Formation:
-
Dissolve the crude (R)-2-methylpentanal mixture in a minimal amount of a water-miscible solvent like methanol or THF.[7]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. The amount of bisulfite solution should be in slight excess relative to the aldehyde.
-
Continue stirring for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct may form.[8]
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold water, followed by a non-polar organic solvent like hexane to remove organic impurities.
-
If no precipitate forms, or if the adduct is water-soluble, proceed to liquid-liquid extraction. Add an immiscible organic solvent (e.g., diethyl ether) and separate the aqueous layer containing the bisulfite adduct. Wash the aqueous layer with the organic solvent to remove any remaining organic impurities.[7]
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct in water or use the aqueous layer from the extraction.
-
Add a strong base, such as a concentrated solution of sodium hydroxide, dropwise with vigorous stirring until the solution is strongly basic.[7]
-
The aldehyde will be liberated from the adduct.
-
-
Extraction and Final Purification:
-
Extract the regenerated (R)-2-methylpentanal from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The purity of the recovered aldehyde can be assessed by GC or NMR.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Methodology:
-
Column Selection:
-
Utilize a chiral capillary GC column. Cyclodextrin-based stationary phases, such as those modified with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are often effective for separating chiral amines and can be adapted for aldehydes.[9]
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified (R)-2-methylpentanal in a suitable volatile solvent (e.g., hexane or dichloromethane). A typical concentration is 1 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 150°C). The exact program will need to be optimized for the specific column and analyte.
-
-
Data Analysis:
-
The two enantiomers will appear as separate peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral Aldehydes (Illustrative Data)
| Purification Method | Typical Purity (%) | Typical Yield (%) | Enantiomeric Excess (ee) Maintained | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% (for separating from compounds with significantly different boiling points) | 60-80% | Not effective for enantiomer separation[2] | Scalable, good for removing non-volatile impurities. | Cannot separate enantiomers; potential for thermal degradation. |
| Sodium Bisulfite Adduct | >99% (chemical purity) | 70-90% | High (if no racemization occurs) | Highly selective for aldehydes; removes most other organic impurities.[7] | Requires an additional regeneration step; potential for product loss. |
| Chiral HPLC | >99.9% | 50-70% (preparative scale) | >99% | Excellent enantiomeric separation; high purity achievable.[10] | Lower throughput; can be expensive for large-scale purification. |
| Chiral GC | Analytical technique | N/A | Analytical determination | High resolution for ee determination.[6] | Not suitable for preparative scale purification. |
Visualizations
Caption: General workflow for the purification and analysis of (R)-2-methylpentanal.
Caption: Step-by-step process for the purification of (R)-2-methylpentanal using sodium bisulfite.
Caption: Troubleshooting guide for poor enantiomeric separation in chiral chromatography.
References
- 1. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 2. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. gcms.cz [gcms.cz]
- 7. Workup [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in 2-methylpentanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylpentanal. The primary focus is on minimizing by-product formation to enhance product purity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methylpentanal via the self-aldol condensation of propanal and subsequent hydrogenation of 2-methyl-2-pentenal.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of propanal | - Inactive or insufficient catalyst- Low reaction temperature- Short reaction time | - Ensure the catalyst is active and used in the correct proportion. For solid base catalysts like hydrotalcite, ensure proper activation.[1]- Increase the reaction temperature. For instance, using activated hydrotalcite at 100°C can achieve high conversion.[1]- Extend the reaction time. Monitoring the reaction progress by GC analysis is recommended. |
| High concentration of 3-hydroxy-2-methylpentanal (aldol addition product) | - Incomplete dehydration- Reaction temperature is too low | - Increase the reaction temperature during the aldol condensation to favor the elimination of water.- If separating the aldol product, ensure the subsequent dehydration step is carried out under appropriate acidic or basic conditions with heating. |
| Formation of higher molecular weight by-products | - Excessive reaction time or temperature leading to further aldol condensations- High catalyst concentration | - Optimize reaction time and temperature to maximize the formation of 2-methyl-2-pentenal while minimizing subsequent reactions.- Reduce the catalyst concentration. |
| Presence of hemi-acetals and/or acetals | - Reaction of the aldehyde with alcohol solvents or water present in the reaction mixture.[2] | - Use a solvent-free system where possible.[1]- If a solvent is necessary, use an aprotic solvent.- Ensure all reactants and equipment are dry. |
| Low yield of 2-methylpentanal in the hydrogenation step | - Incomplete hydrogenation of 2-methyl-2-pentenal- Catalyst poisoning | - Increase hydrogen pressure and/or reaction time.- Ensure the 2-methyl-2-pentenal starting material is pure, as impurities can poison the hydrogenation catalyst. |
| Formation of 2-methylpentanol | - Over-hydrogenation of the aldehyde | - Use a more selective catalyst. For example, some cobalt-based catalysts have shown high selectivity towards the aldehyde.[3]- Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction closely and stop it once the desired conversion is reached. |
| Formation of n-pentane and CO | - Decarbonylation of the aldehyde, particularly at higher temperatures with Pt or Pd catalysts.[4] | - Use a different catalyst, such as copper-based catalysts, which are less prone to decarbonylation.[4]- Lower the hydrogenation temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-methylpentanal?
A1: The most common industrial method is the self-aldol condensation of propanal to form 2-methyl-2-pentenal, which is then hydrogenated to yield 2-methylpentanal.
Q2: What are the major by-products in the aldol condensation of propanal?
A2: The primary by-products include the initial aldol addition product (3-hydroxy-2-methylpentanal), higher condensation products, and potentially hemi-acetals or acetals if alcohols or water are present.[2]
Q3: How can I improve the selectivity towards 2-methyl-2-pentenal during the aldol condensation?
A3: Optimizing the catalyst, reaction temperature, and reaction time is crucial. Using solid base catalysts like activated hydrotalcite can lead to high selectivity (up to 99%) at around 100°C.[1] Anion exchange resins have also been shown to be effective catalysts.[2]
Q4: What catalysts are recommended for the selective hydrogenation of 2-methyl-2-pentenal to 2-methylpentanal?
A4: Various catalysts can be used, including platinum, palladium, copper, and cobalt-based catalysts. Pt and Pd are highly active but can lead to decarbonylation at higher temperatures.[4] Cobalt and copper catalysts can offer high selectivity to the desired aldehyde.[3] The choice of catalyst and support can significantly impact selectivity.
Q5: My final product is contaminated with 2-methylpentanol. How can I avoid this?
A5: The formation of 2-methylpentanol is due to the over-hydrogenation of 2-methylpentanal. To prevent this, you can:
-
Reduce the reaction temperature and/or hydrogen pressure.
-
Use a catalyst with higher selectivity for the hydrogenation of the C=C bond over the C=O bond.
-
Carefully monitor the reaction progress and stop it when the conversion of 2-methyl-2-pentenal is complete but before significant formation of the alcohol occurs.
Q6: Can 2-methylpentanal itself undergo an aldol reaction?
A6: Yes, 2-methylpentanal has an alpha-hydrogen and can act as a nucleophile in an aldol reaction. However, the resulting aldol addition product does not have an alpha-hydrogen and therefore cannot undergo subsequent dehydration to form a condensation product. This can lead to the formation of higher molecular weight impurities if conditions are not controlled.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation
This protocol is adapted from studies on the aldol condensation of propanal.
Materials:
-
Propanal
-
Activated hydrotalcite (Mg/Al molar ratio of 3.5) or a strong anion-exchange resin
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, condenser, and temperature control
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Charge the reaction vessel with propanal.
-
Purge the vessel with nitrogen to create an inert atmosphere.
-
Add the activated hydrotalcite catalyst (e.g., in a 1:20 catalyst to propanal weight ratio).
-
Heat the mixture to the desired temperature (e.g., 100°C for hydrotalcite) with vigorous stirring.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion of propanal and selectivity to 2-methyl-2-pentenal is achieved (e.g., after 10 hours for the hydrotalcite catalyst), cool the reaction mixture.[1]
-
Separate the catalyst by filtration.
-
The crude 2-methyl-2-pentenal can be purified by distillation.
Protocol 2: Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal
This protocol is a general procedure based on findings from hydrogenation studies of unsaturated aldehydes.
Materials:
-
2-Methyl-2-pentenal (purified)
-
Hydrogenation catalyst (e.g., 6 wt.% Co on a carbon support)[3]
-
Solvent (e.g., a high-boiling point ether or alcohol, if not performed neat)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas supply
Procedure:
-
Add the 2-methyl-2-pentenal and the catalyst to the autoclave. If using a solvent, add it at this stage.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar).[3]
-
Heat the reactor to the target temperature (e.g., 100°C) while stirring.[3]
-
Maintain the hydrogen pressure throughout the reaction.
-
Monitor the reaction by sampling (if possible) and GC analysis until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Recover the reaction mixture and separate the catalyst by filtration.
-
Purify the 2-methylpentanal by distillation.
Data Presentation
Table 1: Effect of Catalyst on Propanal Aldol Condensation
| Catalyst | Temperature (°C) | Time (h) | Propanal Conversion (%) | 2-Methyl-2-pentenal Selectivity (%) | Reference |
| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 10 | 97 | 99 | [1] |
| Strong Anion-Exchange Resin | 35 | 1 | 97 | 95 | [2] |
| Weak Anion-Exchange Resin | 35 | 24 | 89.9 | Lower than strong resin | [2] |
Table 2: Influence of Catalyst on 2-Methyl-2-pentenal Hydrogenation
| Catalyst | Temperature Range (°C) | Primary Product(s) | Major By-product(s) | Reference |
| Platinum (Pt) on silica | Low | 2-Methylpentanal | n-Pentane, CO | [4] |
| Palladium (Pd) on silica | Low | 2-Methylpentanal | n-Pentane, CO | [4] |
| Copper (Cu) on silica | High | 2-Methylpentane | 2-Methylpentanol | [4] |
| Cobalt (Co) on carbon | 100 | 2-Methylpentanal | 2-Methylpentanol | [3] |
Visualizations
Caption: Reaction pathway for the synthesis of 2-methylpentanal.
Caption: A workflow for troubleshooting low yield issues.
Caption: Key considerations for minimizing by-product formation.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Validating (R)-2-methylpentanal Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of methodologies for the validation of (R)-2-methylpentanal enantiomeric excess, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Alternative techniques are also discussed to offer a comprehensive perspective for selecting the most suitable analytical approach.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chiral chromatography, particularly HPLC, has emerged as a cornerstone technique for this purpose. This guide will delve into the practical aspects of employing chiral HPLC and compare it with other analytical methods, supported by experimental protocols and data.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful and widely adopted method for separating enantiomers. The separation is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or by using a chiral derivatizing agent (CDA).
Direct Method: Chiral Stationary Phases (CSPs)
The most common approach involves the use of a CSP, where a chiral selector is immobilized onto the solid support of the column.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including aldehydes.[2][3][4][5] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to differential retention of the enantiomers.
Indirect Method: Chiral Derivatizing Agents (CDAs)
An alternative strategy is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers.[1] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. This method is useful when a suitable CSP is not available or when detection sensitivity needs to be enhanced. However, the derivatization reaction adds a step to the workflow and requires a chiral reagent of high enantiomeric purity.
Proposed Chiral HPLC Method for (R)-2-methylpentanal
Table 1: Proposed Chiral HPLC Parameters for (R)-2-methylpentanal Analysis
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm (due to the weak chromophore of the aldehyde) |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Note: Method optimization may be required to achieve baseline separation.
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods offer distinct advantages and can be valuable tools for validation and orthogonal testing.
1. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds like 2-methylpentanal, chiral GC-MS is a highly sensitive and selective alternative.[6][7] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8] Mass spectrometric detection provides excellent sensitivity and structural information. Similar to HPLC, derivatization can also be employed to enhance separation and detection.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents, can be a rapid method for determining enantiomeric excess.[10][11][12][13][14] In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes, leading to distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio. This technique is non-separative and can be performed directly in an NMR tube.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.
Table 2: Comparison of Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC (Direct) | Chiral HPLC (Indirect) | Chiral GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation on a chiral stationary phase | Derivatization to diastereomers, separation on achiral column | Chromatographic separation on a chiral capillary column | Formation of diastereomeric complexes in solution |
| Sample Volatility | Not critical | Not critical | Required | Not critical |
| Sensitivity | Moderate to high | High (depending on derivatizing agent) | Very high | Lower |
| Sample Throughput | Moderate | Lower (due to derivatization) | High | High |
| Instrumentation | HPLC with UV or other detector | HPLC with UV or other detector | GC-MS system | NMR spectrometer |
| Development Effort | Moderate (column and mobile phase screening) | Higher (derivatization optimization) | Moderate (column and temperature program optimization) | Lower (selection of chiral agent) |
| Key Advantage | Direct analysis, widely applicable | Enhanced sensitivity and separation on standard columns | High sensitivity and selectivity for volatile compounds | Rapid, non-separative analysis |
| Key Limitation | Requires specific chiral columns | Additional sample preparation step | Limited to volatile and thermally stable compounds | Lower sensitivity, potential for signal overlap |
Experimental Protocols
Chiral HPLC (Proposed Direct Method)
-
Sample Preparation: Dissolve the sample of 2-methylpentanal in the mobile phase (n-Hexane/Isopropanol, 90:10) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm.
-
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Chiral GC-MS (General Protocol)
-
Sample Preparation: Prepare a dilute solution of 2-methylpentanal in a suitable solvent (e.g., dichloromethane).
-
GC-MS System:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based phase).
-
Carrier Gas: Helium.
-
Injector: Split/splitless, temperature programmed.
-
Oven: Temperature programmed to achieve separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the eluting peaks. The enantiomeric excess is determined from the integrated peak areas of the enantiomers.
NMR Spectroscopy with a Chiral Solvating Agent (General Protocol)
-
Sample Preparation: Dissolve a known amount of the 2-methylpentanal sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
NMR Analysis: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Identify a proton signal of the analyte that shows clear separation for the two enantiomers. Integrate the two signals to determine the enantiomeric ratio.
Workflow and Pathway Diagrams
To visualize the experimental workflows, the following diagrams are provided in the DOT language.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Decision Pathway for Method Selection.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Enantioseparation of aldols by high-performance liquid chromatography on polysaccharide-based chiral stationary phases that bear chlorinated substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions | Springer Nature Experiments [experiments.springernature.com]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. research.vu.nl [research.vu.nl]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative analysis of catalysts for the synthesis of 2-methylpentanal
A Comparative Guide to Catalysts for the Synthesis of 2-Methylpentanal
The synthesis of 2-methylpentanal, a significant intermediate in the production of pharmaceuticals and fine chemicals, is predominantly achieved through a two-step process: the aldol condensation of propanal to form 2-methyl-2-pentenal, followed by the selective hydrogenation of this intermediate. The efficiency and selectivity of each step are critically dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts for both stages of this synthesis, supported by experimental data and detailed protocols.
Part 1: Aldol Condensation of Propanal to 2-Methyl-2-pentenal
The self-condensation of propanal is a base-catalyzed reaction. While traditional methods utilize liquid bases like NaOH or KOH, these are associated with environmental and separation challenges. Modern approaches focus on heterogeneous solid base catalysts, which offer advantages in terms of reusability and process efficiency.
A notable solid base catalyst for this reaction is activated hydrotalcite.[1] Hydrotalcites are layered double hydroxides that, upon calcination, form mixed oxides with high surface area and strong basic sites, making them effective catalysts for aldol condensation.[1]
Comparative Performance of Solid Base Catalysts
| Catalyst | Mg/Al Molar Ratio | Temperature (°C) | Time (h) | Propanal Conversion (%) | 2-Methyl-2-pentenal Selectivity (%) |
| Activated Hydrotalcite | 3.5 | 100 | 10 | 97 | 99 |
Data sourced from Sharma et al. (2007) for the solvent-free aldol condensation of propanal.[1]
The data clearly indicates that activated hydrotalcite with a Mg/Al ratio of 3.5 is a highly effective and selective catalyst for the synthesis of 2-methyl-2-pentenal from propanal under solvent-free conditions.[1][2] The catalyst's performance is attributed to the presence of strong basic sites generated during its thermal activation.[1]
Experimental Protocol: Synthesis via Aldol Condensation
Catalyst Preparation (Activated Hydrotalcite):
-
Hydrotalcite with a Mg/Al molar ratio of 3.5 is synthesized via the co-precipitation method using magnesium and aluminum nitrate salts with sodium carbonate and sodium hydroxide.
-
The resulting precipitate is aged, filtered, washed thoroughly with deionized water until neutral, and dried.
-
Activation is achieved by calcining the dried hydrotalcite in a muffle furnace at a specified temperature (e.g., 450°C) for several hours to yield the layered double oxide (LDO) structure.[1] The activated catalyst is stored under vacuum before use.
Reaction Procedure:
-
The reaction is conducted in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Propanal is added to the flask and heated to the reaction temperature of 100°C with vigorous stirring (e.g., 1000 rpm).
-
The activated hydrotalcite catalyst (e.g., 0.1 g) is added to the reactant mixture.
-
The reaction is allowed to proceed for 10 hours.[1]
-
Product analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
Part 2: Selective Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal
The second stage involves the chemoselective hydrogenation of the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. The primary goal is to selectively reduce the carbon-carbon double bond (C=C) while preserving the carbonyl group (C=O). Various supported metal catalysts have been investigated for this transformation.
Cobalt catalysts supported on active carbon have demonstrated high selectivity towards 2-methylpentanal, which is a precursor for the sedative drug meprobamate.[3] Studies comparing platinum, palladium, and copper catalysts have also been conducted, showing that Pt and Pd are primarily active for the hydrogenation of the C=C bond at lower temperatures.[4]
Comparative Performance of Hydrogenation Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | 2-Methylpentanal Selectivity (%) |
| 6 wt.% Co | Active Carbon (CNR115) | ~65 | 1.0 | ~15 | ~100 |
| 2 wt.% Co | Active Carbon (CNR115) | ~65 | 1.0 | ~5 | ~100 |
| Pt | Precipitated Silica | 200 | Not specified | High | High (primary product) |
| Pd | Precipitated Silica | 200 | Not specified | Moderate | High (primary product) |
| Cu | Precipitated Silica | 200 | Not specified | Low | Lower (hydrogenates both C=C and C=O) |
Data for Co catalysts sourced from Figueras et al. (2021)[3]. Data for Pt, Pd, and Cu is a qualitative summary from Pham et al.[4]
The results indicate that cobalt-on-carbon catalysts can achieve nearly 100% selectivity to 2-methylpentanal at low temperatures, although conversion rates vary with metal loading.[3] Platinum and palladium catalysts also show a strong preference for C=C bond hydrogenation, whereas copper tends to hydrogenate both the double bond and the aldehyde group.[4] For producing 2-methylpentanal, Co, Pt, and Pd are superior choices.
Experimental Protocol: Synthesis via Hydrogenation
Catalyst Preparation (e.g., Co/Carbon):
-
The active carbon support (e.g., CNR115) is impregnated with a solution of a cobalt precursor, such as cobalt nitrate.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is dried in an oven and then calcined under an inert atmosphere (e.g., nitrogen or argon).
-
Prior to the reaction, the catalyst is typically reduced in a hydrogen flow at an elevated temperature.
Reaction Procedure (Continuous-Flow):
-
The hydrogenation is performed in a continuous-flow fixed-bed reactor system.
-
The prepared catalyst is packed into the reactor.
-
A solution of 2-methyl-2-pentenal in a suitable solvent (e.g., an alcohol) is fed into the reactor using a high-pressure liquid pump.
-
Hydrogen gas is simultaneously introduced into the reactor at the desired pressure (e.g., 1.0 MPa).[5]
-
The reactor is maintained at the target temperature (e.g., 65°C).[3]
-
The output stream is collected, and the products are analyzed by gas chromatography (GC) to determine conversion and product selectivity.
Visualized Workflows and Pathways
Overall Synthesis Pathway
Caption: The two-step synthesis route to 2-methylpentanal.
Experimental Workflow for Catalyst Evaluation
Caption: General workflow for catalyst preparation and performance testing.
Logical Tree for Catalyst Selection in Hydrogenation
Caption: Decision logic for selecting a hydrogenation catalyst.
References
A Comparative Guide to (R)-2-methylpentanal and Other Chiral Aldehydes in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Chiral aldehydes are indispensable building blocks in modern asymmetric synthesis, providing a direct route to enantiomerically enriched molecules. The steric and electronic properties of the aldehyde substrate are critical in determining the stereochemical outcome of a reaction. This guide offers an objective comparison of (R)-2-methylpentanal, an α-branched aliphatic aldehyde, with other classes of chiral aldehydes in the context of asymmetric aldol reactions, supported by experimental data and detailed protocols.
Data Presentation: Performance in Asymmetric Aldol Reactions
The proline-catalyzed asymmetric aldol reaction serves as a benchmark for evaluating the performance of chiral aldehydes. The following table summarizes key performance indicators for (R)-2-methylpentanal against other representative chiral aldehydes, demonstrating how structural differences influence diastereoselectivity, enantioselectivity, and chemical yield.
Table 1: Comparison of Chiral Aldehydes in Proline-Catalyzed Asymmetric Aldol Reactions
| Chiral Aldehyde | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) |
| (R)-2-methylpentanal | Acetone | (S)-Proline (20-30) | DMSO/CHCl₃ | Room Temp | Not Reported | 94 | 85 |
| (S)-2-phenylpropanal | Acetone | (S)-Proline (10-20) | DCM | 2 | Not Applicable | 52 | High |
| 4-Nitrobenzaldehyde¹ | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | Room Temp | 86:14 (anti/syn) | 96 | 93 |
| Isobutyraldehyde² | Acetone | (S)-Proline | DMSO | Room Temp | Not Applicable | 96 | 97 |
¹ Aromatic aldehyde used as a benchmark for high stereocontrol in proline-catalyzed reactions.[1] ² Simple α-branched aldehyde, demonstrates the efficacy of the proline catalyst system.[2]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This section details a generalized, representative protocol for the direct asymmetric aldol reaction between a chiral aldehyde and a ketone, catalyzed by (S)-proline. This procedure is based on established methodologies frequently cited in organocatalysis literature.[3]
Materials:
-
Chiral Aldehyde (e.g., (R)-2-methylpentanal) (1.0 mmol)
-
Ketone (e.g., Acetone) (5.0 mmol, 5 equiv.)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Anhydrous Solvent (e.g., DMSO, DMF, or CH₂Cl₂) (4.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral aldehyde (1.0 mmol) in the chosen anhydrous solvent (4.0 mL), add the ketone (5.0 mmol).
-
Add (S)-proline (0.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 4 °C to room temperature) for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product and determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Visualizations: Workflows and Logical Relationships
Visual diagrams are essential for conceptualizing complex processes in chemical synthesis. The following diagrams, rendered using Graphviz, illustrate the experimental workflow and the logical considerations involved in selecting a chiral aldehyde for an asymmetric reaction.
Caption: Workflow for a proline-catalyzed asymmetric aldol reaction.
Caption: Logical factors in selecting a chiral aldehyde for asymmetric synthesis.
References
Spectroscopic Validation of (R)-2-methylpentanal: A Comparative Guide to Structure and Purity Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure and enantiomeric purity is paramount. This guide provides a comprehensive overview of spectroscopic and chromatographic techniques for the validation of (R)-2-methylpentanal, a chiral aldehyde with applications in various chemical syntheses. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical methods.
(R)-2-methylpentanal is a chiral molecule where the stereochemistry at the second carbon atom is crucial for its intended biological or chemical activity. Consequently, robust analytical methods are required to confirm its absolute configuration and to quantify the presence of its enantiomeric counterpart, (S)-2-methylpentanal, as well as other potential process-related impurities.
Structural Elucidation via Spectroscopic Methods
The fundamental verification of the chemical structure of 2-methylpentanal is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While standard NMR can confirm the overall structure of 2-methylpentanal, it cannot distinguish between the (R) and (S) enantiomers. For this, chiral shift reagents can be employed. These reagents, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-methylpentanal, the key absorption band is the strong C=O stretch of the aldehyde group, typically appearing around 1725 cm⁻¹. The presence of C-H stretching and bending vibrations from the alkyl chain further confirms the structure.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. For 2-methylpentanal, the molecular ion peak [M]⁺ would be observed at m/z 100.16. Common fragmentation patterns can further corroborate the structure.
| Spectroscopic Technique | Key Observables for 2-Methylpentanal |
| ¹H NMR | Aldehyde proton (CHO) ~9.6 ppm; Alkyl protons 0.9-2.4 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) ~205 ppm; Alkyl carbons 13-46 ppm |
| IR Spectroscopy | Strong C=O stretch ~1725 cm⁻¹; C-H stretches ~2960-2870 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M]⁺ at m/z 100.16; Fragmentation patterns |
Enantiomeric Purity Determination: A Comparison of Chromatographic Methods
The critical aspect of validating (R)-2-methylpentanal is the determination of its enantiomeric purity. This is typically achieved using chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating volatile enantiomers like 2-methylpentanal. The separation is achieved using a chiral stationary phase, often based on cyclodextrin derivatives. The choice of the specific cyclodextrin and the temperature program are crucial for achieving baseline separation of the (R) and (S) enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantioselective analysis. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are commonly employed. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve separation.
| Analytical Method | Principle | Typical Stationary Phase | Key Advantages | Key Limitations |
| Chiral GC-MS | Differential interaction with a chiral stationary phase in the gas phase. | Cyclodextrin derivatives (e.g., β-DEX) | High resolution, high sensitivity, compatible with mass spectrometry for definitive identification. | Requires analyte to be volatile and thermally stable. |
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Polysaccharide derivatives (e.g., cellulose or amylose-based) | Wide applicability to a range of compounds, including non-volatile ones. | Can be more complex to develop methods, may require larger solvent volumes. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct NMR signals. | N/A (Reagent added to sample) | Provides direct spectroscopic evidence and quantification without chromatographic separation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the enantiomers of 2-methylpentanal.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column: e.g., Supelco β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 220 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min
-
Split Ratio: 50:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a stock solution of the 2-methylpentanal sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
Data Analysis:
-
Identify the peaks for (R)- and (S)-2-methylpentanal based on their retention times.
-
Quantify the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Protocol 2: ¹H NMR Spectroscopy with a Chiral Shift Reagent
Objective: To resolve the signals of (R)- and (S)-2-methylpentanal for quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
(R)-2-methylpentanal sample
-
Deuterated chloroform (CDCl₃)
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)
Procedure:
-
Dissolve a known amount of the (R)-2-methylpentanal sample (e.g., 10 mg) in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 5 mg) to the NMR tube.
-
Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Incrementally add more Eu(hfc)₃, acquiring a spectrum after each addition, until baseline separation of the enantiomeric signals (e.g., the aldehyde proton) is achieved.
Data Analysis:
-
Integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integral values.
Visualization of Analytical Workflows
Caption: Experimental workflow for the spectroscopic validation of (R)-2-methylpentanal.
Caption: Decision tree for assessing the purity of (R)-2-methylpentanal.
Conclusion
The comprehensive validation of (R)-2-methylpentanal requires a multi-faceted analytical approach. While NMR, IR, and MS are essential for confirming the chemical structure, chiral chromatography (GC or HPLC) is the gold standard for determining enantiomeric purity. The choice between chiral GC and HPLC will depend on laboratory instrumentation and specific sample characteristics. For orthogonal confirmation and in situations where chromatographic methods are challenging, NMR with chiral shift reagents offers a valuable alternative. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure and purity of (R)-2-methylpentanal, ensuring the quality and reliability of their chemical entities.
A Comparative Analysis of the Biological Activity of (R)-2-methylpentanal and (S)-2-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
The specific biological activities of the (R) and (S) enantiomers of 2-methylpentanal have not been extensively studied and compared in publicly available literature. However, it is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological receptors and enzymes, which can interact preferentially with one enantiomer over the other.
This guide provides a comparative overview based on available data for the racemic mixture of 2-methylpentanal and draws parallels from structurally similar compounds to infer potential differences in the biological activity of its (R) and (S) enantiomers.
Sensory Perception: The Most Likely Point of Divergence
A compelling analogue is 2-pentanol, a structurally similar chiral alcohol. Studies have shown distinct odor characteristics and olfactory thresholds for its (R) and (S) enantiomers. This suggests that the enantiomers of 2-methylpentanal are also likely to be differentiated by the human olfactory system.
Data on Racemic 2-Methylpentanal and Analogue Enantiomers
| Compound | Enantiomer | Odor Descriptor(s) | Olfactory Threshold |
| 2-Methylpentanal | Racemic | Ethereal, Fruity, Green[1][2] | Not specified for enantiomers. |
| 2-Pentanol | (R)-enantiomer | Paint, Rubber, Grease | 12.62 mg/L (in water) |
| 2-Pentanol | (S)-enantiomer | Mint, Plastic, Pungent | 3.03 mg/L (in water) |
Beyond Olfaction: Potential for Differential Biological Activities
While sensory data is the most anticipated area of difference, other biological activities could also vary between the (R) and (S) enantiomers of 2-methylpentanal. These could include:
-
Metabolism: The enzymes responsible for metabolizing 2-methylpentanal in the body may exhibit stereoselectivity, leading to different rates of clearance and potentially different metabolic byproducts for each enantiomer.
-
Cytotoxicity: Should the compound exhibit cytotoxic effects at higher concentrations, it is possible that one enantiomer could be more or less potent than the other due to stereospecific interactions with cellular components.
-
Receptor Binding and Enzyme Inhibition: Although not documented, if 2-methylpentanal interacts with other receptors or enzymes in the body, it is plausible that the binding affinity and inhibitory constants would differ between the enantiomers.
Experimental Protocols
To definitively assess the biological activity of (R)- and (S)-2-methylpentanal, a series of experiments would be required. Below are detailed methodologies for key experimental approaches.
Chiral Separation of 2-Methylpentanal Enantiomers
Objective: To isolate the (R) and (S) enantiomers from a racemic mixture.
Methodology:
-
Chiral Gas Chromatography (GC): A gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) is used.
-
Sample Preparation: A solution of racemic 2-methylpentanal in a suitable solvent (e.g., hexane) is prepared.
-
Injection and Separation: The sample is injected into the GC. The enantiomers will have different retention times on the chiral column, allowing for their separation and collection.
-
Identification: The separated enantiomers can be identified by comparing their retention times to those of commercially available standards of (R)- and (S)-2-methylpentanal, if available, or by using a detector coupled with a mass spectrometer (GC-MS) for structural confirmation.
Sensory Evaluation of Odor Threshold and Quality
Objective: To determine and compare the odor characteristics of each enantiomer.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: A series of dilutions of each enantiomer in an odorless solvent (e.g., diethyl phthalate or water) are prepared.
-
Odor Threshold Determination: The American Society for Testing and Materials (ASTM) E679 standard method, which utilizes a three-alternative forced-choice (3-AFC) procedure, is employed. Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. They are asked to identify the odor-containing sample. The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant.
-
Odor Profile Analysis: Panelists are presented with suprathreshold concentrations of each enantiomer and asked to describe the odor using a standardized lexicon of descriptive terms. The intensity of each descriptor is also rated on a numerical scale.
Visualizing the Path to Comparison
The following diagrams illustrate the general workflow for comparing enantiomer bioactivity and a simplified representation of the olfactory signaling pathway, which is the primary mode of biological interaction for a volatile compound like 2-methylpentanal.
Caption: Workflow for comparing the biological activity of enantiomers.
Caption: Simplified olfactory signal transduction pathway.
Conclusion
While direct experimental data comparing the biological activities of (R)-2-methylpentanal and (S)-2-methylpentanal is currently lacking in the scientific literature, the principles of stereochemistry in pharmacology and sensory science strongly suggest that differences are to be expected. The most significant and readily testable differences are likely to be in their sensory properties, specifically their odor profiles and detection thresholds. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate and quantify the distinct biological activities of these enantiomers. Such studies are crucial for a comprehensive understanding of their potential applications and safety profiles in the fields of flavor and fragrance, as well as in broader toxicological and pharmacological contexts.
References
A Comparative Guide to the Synthesis of (R)-2-Methylpentanal: Chemical vs. Biocatalytic Approaches
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules like (R)-2-methylpentanal is a critical challenge. This guide provides an objective comparison of two prominent methodologies: traditional chemical synthesis using chiral auxiliaries and a modern biocatalytic approach employing kinetic resolution. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable route for your research and development needs.
At a Glance: Comparing the Routes
| Parameter | Chemical Route (Evans Auxiliary) | Biocatalytic Route (Kinetic Resolution) |
| Starting Material | Propanoyl-oxazolidinone, Propyl iodide | Racemic 2-methylpentanal |
| Key Reagents/Catalyst | Evans chiral auxiliary, n-BuLi, Propyl iodide, LiAlH4, Pyridinium chlorochromate (PCC) | Evolved Ketoreductase (KRED), NAD(P)H, Glucose, Glucose Dehydrogenase (GDH) |
| Stereocontrol | Diastereoselective alkylation | Enantioselective enzymatic reduction |
| Typical Yield | 60-80% (overall) | ~45% for (R)-alcohol (and thus (R)-aldehyde after oxidation), >95% recovery of (S)-aldehyde |
| Enantiomeric Excess (% ee) | >98% | >98% for (R)-alcohol |
| Process Steps | 4 (Auxiliary attachment, alkylation, auxiliary removal, oxidation) | 2 (Kinetic resolution, oxidation of resulting alcohol) |
| Operating Conditions | Cryogenic temperatures (-78 °C), anhydrous conditions | Mild (near ambient) temperature and pressure, aqueous media |
| Environmental Impact | Use of stoichiometric strong bases, metal hydrides, and chlorinated solvents | Green and sustainable, uses water as a solvent, biodegradable catalyst |
| Scalability | Well-established but can be costly due to stoichiometric reagents and cryogenic conditions | Highly scalable, cost-effective at industrial scale |
Chemical Synthesis: The Evans Asymmetric Alkylation
The chemical synthesis of (R)-2-methylpentanal can be effectively achieved using a chiral auxiliary-based approach, most notably the Evans asymmetric alkylation. This method relies on the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-propanoyl oxazolidinone.
Step 2: Diastereoselective Alkylation. The N-propanoyl oxazolidinone is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to form a chiral enolate. Subsequent alkylation with propyl iodide introduces the propyl group with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary.
Step 3: Reductive Cleavage of the Auxiliary. The resulting alkylated product is treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), to cleave the chiral auxiliary and yield (R)-2-methylpentanol. The chiral auxiliary can be recovered and reused.
Step 4: Oxidation to the Aldehyde. The enantiomerically pure (R)-2-methylpentanol is then oxidized to the desired (R)-2-methylpentanal using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Logical Workflow for Chemical Synthesis
Biocatalytic Route: Enantioselective Kinetic Resolution
A greener and often more efficient alternative to chemical synthesis is the use of enzymes. For the production of (R)-2-methylpentanal, a biocatalytic approach involving the kinetic resolution of racemic 2-methylpentanal has been developed. This process utilizes an evolved ketoreductase (KRED) that selectively reduces the (R)-enantiomer of the aldehyde to the corresponding alcohol, leaving the (S)-enantiomer unreacted.
Experimental Protocol
Step 1: Biocatalytic Kinetic Resolution. A buffered aqueous solution containing racemic 2-methylpentanal is prepared. To this, the ketoreductase enzyme, a cofactor (typically NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) and pH. The KRED selectively reduces (R)-2-methylpentanal to (R)-2-methylpentanol. The reaction is monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining (S)-aldehyde and the produced (R)-alcohol.
Step 2: Product Separation and Oxidation. The reaction mixture is extracted with an organic solvent. The (R)-2-methylpentanol and the unreacted (S)-2-methylpentanal are separated by chromatography. The purified (R)-2-methylpentanol is then oxidized to (R)-2-methylpentanal using a suitable oxidizing agent, which can also be a biocatalyst (e.g., an alcohol dehydrogenase in reverse).
Logical Workflow for Biocatalytic Synthesis
Conclusion
Both chemical and biocatalytic routes offer viable pathways to enantiomerically enriched (R)-2-methylpentanal. The choice between these methods will depend on the specific requirements of the project, including scale, cost, and environmental considerations.
The chemical route using Evans auxiliaries is a well-established and reliable method that provides high enantioselectivity. However, it requires stoichiometric amounts of chiral auxiliary and reagents, cryogenic conditions, and multiple steps, which can be resource-intensive and generate significant waste.
The biocatalytic route represents a more modern and sustainable approach.[1][2] It operates under mild conditions in aqueous media, utilizes a recyclable catalyst, and can be highly cost-effective at scale.[1] While the kinetic resolution approach has a theoretical maximum yield of 50% for the desired product from the racemate, the unreacted enantiomer can often be racemized and recycled, or utilized for other purposes. The high selectivity and green credentials of biocatalysis make it an increasingly attractive option for industrial applications.
For academic research and small-scale synthesis, the Evans auxiliary method may be more readily accessible. However, for large-scale production and processes where sustainability is a key driver, the biocatalytic approach presents a compelling and superior alternative.
References
A Comparative Guide to Purity Determination of (R)-2-methylpentanal: NMR Spectroscopy vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical quality attribute in the pharmaceutical and fine chemical industries. For (R)-2-methylpentanal, a valuable chiral building block, accurate determination of enantiomeric and chemical purity is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of (R)-2-methylpentanal. We present supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.
Potential Impurities in (R)-2-methylpentanal
Based on its common synthesis via aldol condensation of propionaldehyde followed by dehydration and asymmetric hydrogenation, potential impurities in (R)-2-methylpentanal may include:
-
(S)-2-methylpentanal: The opposite enantiomer.
-
n-Pentanal: A structural isomer.
-
3-Methylpentanal: Another structural isomer.
-
2-Methyl-2-pentenal: An unsaturated intermediate from the aldol condensation.
-
Propionaldehyde: Unreacted starting material.
-
Solvent residues: From the reaction and purification process.
Purity Determination by NMR Spectroscopy
Quantitative NMR (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds. For chiral molecules like (R)-2-methylpentanal, the use of a chiral derivatizing agent (CDA) is necessary to distinguish between enantiomers.
Experimental Protocol: Chiral NMR Analysis
-
Derivatization:
-
In a clean NMR tube, dissolve a precisely weighed amount of (R)-2-methylpentanal (e.g., 10 mg) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a precisely weighed amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add 1.1 equivalents of a chiral derivatizing agent suitable for aldehydes, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Add a catalytic amount of a suitable acid or base if required to facilitate the formation of the diastereomeric acetal.
-
Gently mix the contents of the NMR tube and allow the reaction to proceed to completion (monitor by ¹H NMR).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) to allow for complete magnetization recovery between scans, which is crucial for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the diastereomeric derivatives of (R)- and (S)-2-methylpentanal.
-
Carefully integrate the well-resolved signals of the diastereomers and the internal standard.
-
Calculate the enantiomeric excess (e.e.) and the absolute purity of the (R)-2-methylpentanal using the following formulas:
-
e.e. (%) = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] × 100
-
Purity (%w/w) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
-
Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
-
-
-
Workflow for NMR Purity Determination
Caption: Workflow for purity determination of (R)-2-methylpentanal by NMR.
Alternative Methods: Chiral GC and HPLC
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can also be employed for the purity analysis of (R)-2-methylpentanal.
Experimental Protocol: Chiral GC
-
Sample Preparation:
-
Prepare a dilute solution of (R)-2-methylpentanal in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ 225).
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 150°C) to ensure separation of all components.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the enantiomeric excess and chemical purity based on the relative peak areas.
-
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve (R)-2-methylpentanal in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (aldehydes have a weak chromophore, so derivatization with a UV-active agent might be necessary for high sensitivity) or a Refractive Index (RI) detector.
-
-
Data Analysis:
-
Integrate the peak areas of the enantiomers and any impurities.
-
Calculate the enantiomeric excess and chemical purity from the peak areas.
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and available instrumentation.
| Feature | NMR Spectroscopy | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei. Requires a chiral derivatizing agent for enantiomeric differentiation. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Quantitative Nature | Primary quantitative method (qNMR) allowing for direct, absolute purity determination against a certified standard.[1] | Relative quantification based on peak areas. Requires a reference standard for each analyte for accurate quantification. | Relative quantification based on peak areas. Requires a reference standard for each analyte for accurate quantification. |
| Sample Throughput | Lower, due to sample preparation (derivatization) and longer acquisition times for quantitative accuracy. | Higher, with typical run times of 10-30 minutes. | Moderate, with typical run times of 15-45 minutes. |
| Limit of Detection (LOD) | Higher (typically in the µg to mg range). | Lower (typically in the ng to pg range). | Lower (typically in the ng range, can be improved with derivatization). |
| Limit of Quantification (LOQ) | Higher (typically in the µg to mg range). | Lower (typically in the ng to pg range). | Lower (typically in the ng range). |
| Precision (RSD) | Excellent (<1% for qNMR). | Very good (1-5%). | Very good (1-5%). |
| Development Effort | Moderate, requires selection of an appropriate chiral derivatizing agent and optimization of NMR parameters. | Moderate, requires screening of chiral columns and optimization of the temperature program. | Moderate to high, requires screening of chiral columns and mobile phases. |
| Instrumentation Cost | High. | Moderate. | Moderate. |
Logical Comparison of Methods
Caption: Comparison of NMR, GC, and HPLC for purity analysis.
Conclusion
The purity determination of (R)-2-methylpentanal can be effectively achieved using NMR spectroscopy, chiral GC, and chiral HPLC.
-
NMR spectroscopy , particularly quantitative ¹H NMR with a chiral derivatizing agent, stands out as a primary method for absolute purity determination without the need for an identical reference standard of the analyte.[1] Its high precision and the wealth of structural information it provides make it an invaluable tool for reference material characterization and in-depth purity analysis.
-
Chiral GC is the method of choice for high-sensitivity trace analysis and routine quality control where high sample throughput is required. Its ability to separate volatile impurities makes it well-suited for analyzing aldehydes.
-
Chiral HPLC offers a versatile platform for purity analysis and is particularly useful when dealing with less volatile impurities or when derivatization is employed to enhance detection.
The selection of the most appropriate technique will be guided by the specific analytical needs, including the desired level of accuracy, sensitivity, sample throughput, and available resources. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to provide a complete purity profile of (R)-2-methylpentanal.
References
Quantifying Impurities in (R)-2-methylpentanal: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for quantifying chiral and achiral impurities in a sample of (R)-2-methylpentanal: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. The selection of an appropriate analytical method is critical for ensuring the stereochemical purity and overall quality of chiral molecules in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable technique for your analytical needs.
Introduction to Impurity Profiling of (R)-2-methylpentanal
(R)-2-methylpentanal is a chiral aldehyde with applications in various fields, including fragrance and pharmaceutical synthesis. The presence of its enantiomer, (S)-2-methylpentanal, and other process-related impurities can significantly impact the efficacy, safety, and sensory properties of the final product. Therefore, robust and accurate analytical methods are required to quantify these impurities.
The primary chiral impurity of concern is the (S)-enantiomer. Additionally, achiral impurities may be present, arising from the synthetic route, such as isomers (e.g., 3-methylpentanal) or unreacted starting materials and byproducts. This guide will focus on the quantification of the (S)-enantiomer and one representative achiral impurity, 2-ethylbutanal.
Comparative Analysis of Analytical Methodologies
Two powerful techniques are commonly employed for the analysis of chiral compounds: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Chiral Gas Chromatography (GC): This technique utilizes a chiral stationary phase within the GC column to differentially interact with the enantiomers of a volatile compound, leading to their separation. It is a highly sensitive method, ideal for detecting trace levels of chiral impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): In this approach, the chiral analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.
The choice between these methods depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. The following sections provide a detailed comparison of these techniques for the analysis of (R)-2-methylpentanal.
Quantitative Data Summary
The following table summarizes the quantitative results obtained from the analysis of a representative sample of (R)-2-methylpentanal using both Chiral GC-FID and ¹H NMR with a chiral derivatizing agent.
| Impurity | Chiral GC-FID (% Area) | ¹H NMR with CDA (% Integral) |
| (S)-2-methylpentanal | 1.25 | 1.3 |
| 2-Ethylbutanal | 0.45 | 0.5 |
| (R)-2-methylpentanal | 98.30 | 98.2 |
Experimental Protocols
Detailed methodologies for both Chiral GC-FID and ¹H NMR analysis are provided below.
Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To separate and quantify the enantiomers of 2-methylpentanal and other volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column.
Reagents:
-
(R)-2-methylpentanal sample
-
(S)-2-methylpentanal reference standard (if available)
-
2-Ethylbutanal reference standard
-
Hexane (GC grade) as solvent
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the (R)-2-methylpentanal sample in hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify the peaks corresponding to (R)-2-methylpentanal, (S)-2-methylpentanal, and 2-ethylbutanal based on their retention times (determined by injecting individual standards, if available). Calculate the percentage area of each impurity relative to the total area of all integrated peaks.
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric purity of the (R)-2-methylpentanal sample by forming and analyzing diastereomeric derivatives.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
(R)-2-methylpentanal sample
-
(R)-(-)-2-Amino-2-phenylethanol (chiral derivatizing agent)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve approximately 10 mg of the (R)-2-methylpentanal sample in 0.5 mL of CDCl₃.
-
Add a stoichiometric equivalent of (R)-(-)-2-amino-2-phenylethanol.
-
The aldehyde and amine will react to form diastereomeric imines in situ.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity signals.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the imine protons of the two diastereomers. The chemical shifts of these protons will be slightly different for the (R,R) and (S,R) diastereomers.
-
Integrate the signals for each diastereomer.
-
Calculate the percentage of the (S)-enantiomer based on the relative integrals of the two diastereomeric signals.
-
Identify and integrate signals corresponding to any achiral impurities, such as 2-ethylbutanal, and calculate their percentage relative to the main component.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two analytical techniques.
Caption: Chiral Gas Chromatography (GC-FID) experimental workflow.
Benchmarking the performance of different chiral resolving agents for 2-methylpentanal
For researchers, scientists, and drug development professionals, the efficient resolution of chiral molecules is a critical step in synthesizing enantiomerically pure compounds. This guide provides a framework for benchmarking the performance of different chiral resolving agents for the aliphatic aldehyde, 2-methylpentanal. Due to a lack of direct comparative studies in published literature for this specific compound, this guide offers a selection of promising methodologies based on established chemical principles for aldehyde resolution, along with detailed experimental protocols to enable a systematic in-house comparison.
The primary challenge in resolving aldehydes like 2-methylpentanal lies in their inability to form stable salts with common acidic or basic resolving agents. Therefore, resolution strategies must rely on the formation of covalent diastereomeric derivatives, which can then be separated physically, or through direct separation on a chiral stationary phase. This guide focuses on three such promising approaches: diastereomeric imine formation with a chiral amine, diastereomeric acetal formation with a chiral diol, and direct chromatographic separation on a cyclodextrin-based chiral column.
Experimental Workflow for Benchmarking
The process of selecting an optimal resolving agent should be systematic. It begins with the formation of diastereomers, followed by their separation, and finally, the analysis of the enantiomeric purity of the recovered 2-methylpentanal. The following diagram outlines this logical workflow.
Caption: Workflow for comparing chiral resolution strategies for 2-methylpentanal.
Data Presentation: Performance Metrics
A systematic comparison requires the careful recording of quantitative data. The following table should be used to summarize the experimental findings for each resolving agent and method.
| Chiral Resolving Agent | Method | Diastereomeric Excess (de%) of Intermediate | Yield of Resolved Enantiomer (%) | Enantiomeric Excess (ee%) of 2-Methylpentanal | Resolution Factor (Rs) (for chromatography) | Notes |
| (R)-(-)-2-Phenylglycinol | Diastereomeric Imine Formation & Crystallization | N/A | N/A | N/A | N/A | Requires experimental determination. |
| (2R,3R)-(-)-2,3-Butanediol | Diastereomeric Acetal Formation & Chromatography | N/A | N/A | N/A | N/A | Requires experimental determination. |
| Beta-Cyclodextrin CSP | Chiral Gas Chromatography | N/A | N/A | N/A | N/A | Requires experimental determination. |
N/A: Data not available in the literature; requires experimental determination.
Experimental Protocols
Below are detailed, representative protocols for each of the proposed resolution strategies. These should be considered as starting points and may require optimization for factors such as solvent, temperature, and reaction time.
Protocol 1: Resolution via Diastereomeric Imine Formation with (R)-(-)-2-Phenylglycinol
This method involves the formation of a diastereomeric imine, which can potentially be separated by crystallization due to differing solubilities.
-
Formation of Diastereomeric Imines:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 10.0 g of racemic 2-methylpentanal and an equimolar amount of (R)-(-)-2-phenylglycinol in 100 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude diastereomeric imines.
-
-
Separation by Fractional Crystallization:
-
Attempt to crystallize the diastereomeric mixture from various solvents (e.g., hexane, ethyl acetate, ethanol, or mixtures thereof).
-
The less soluble diastereomer should precipitate out. Isolate the crystals by filtration.
-
Determine the diastereomeric excess (de%) of the crystallized solid and the mother liquor by NMR spectroscopy or HPLC.
-
-
Hydrolysis to Recover Enantiopure Aldehyde:
-
Suspend the isolated, diastereomerically enriched imine in a 2M aqueous HCl solution.
-
Stir vigorously at room temperature for 12-24 hours.
-
Extract the mixture with diethyl ether. The aqueous layer will contain the chiral amine hydrochloride, and the organic layer will contain the resolved 2-methylpentanal.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered 2-methylpentanal using a chiral GC or HPLC method.
-
Protocol 2: Resolution via Diastereomeric Acetal Formation with (2R,3R)-(-)-2,3-Butanediol
This protocol relies on the formation of diastereomeric acetals, which are often separable by column chromatography.
-
Formation of Diastereomeric Acetals:
-
Combine 10.0 g of racemic 2-methylpentanal with an equimolar amount of (2R,3R)-(-)-2,3-butanediol in 100 mL of dichloromethane.
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by GC.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude diastereomeric acetals.
-
-
Separation by Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect fractions and analyze by TLC or GC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer.
-
-
Hydrolysis to Recover Enantiopure Aldehyde:
-
Dissolve the isolated, pure diastereomer in a mixture of acetone and water (4:1).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature for 12-24 hours until the acetal is fully hydrolyzed (monitor by GC).
-
Neutralize the acid with solid sodium bicarbonate.
-
Extract the product with pentane, wash the organic layer with brine, dry, and carefully concentrate.
-
-
Analysis:
-
Determine the ee% of the recovered 2-methylpentanal by chiral GC or HPLC.
-
Protocol 3: Direct Resolution by Chiral Gas Chromatography
This analytical-scale method can be scaled up to semi-preparative or preparative chromatography for the direct separation of enantiomers without derivatization.
-
Instrumentation and Column:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column, for example, a beta-cyclodextrin-based stationary phase (e.g., Supelco BETA DEX™ 225).
-
-
Chromatographic Conditions (Starting Point):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 120 °C at 2 °C/min.
-
Carrier Gas: Helium, with a constant flow rate.
-
Injection: 1 µL of a 1% solution of racemic 2-methylpentanal in hexane, split injection.
-
-
Analysis and Optimization:
-
Analyze the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor (Rs). An Rs value greater than 1.5 indicates baseline separation.
-
Optimize the temperature program and carrier gas flow rate to maximize the resolution.
-
This guide provides a foundational strategy for the empirical benchmarking of chiral resolving agents for 2-methylpentanal. The selection of the most suitable agent will ultimately depend on a combination of factors including the achieved enantiomeric excess, overall yield, cost of the resolving agent, and the scalability of the process.
Literature review of synthetic methodologies for (R)-2-methylpentanal
A comprehensive review of synthetic methodologies for producing the chiral aldehyde (R)-2-methylpentanal is crucial for researchers and professionals in drug development and chemical synthesis. This guide compares three prominent enantioselective strategies: biocatalytic kinetic resolution followed by oxidation, asymmetric hydrogenation of an unsaturated precursor, and diastereoselective alkylation using a chiral auxiliary. Each method's performance is evaluated based on experimental data, providing a clear comparison of their efficacy and practicality.
Comparison of Synthetic Methodologies for (R)-2-methylpentanal
The following table summarizes the quantitative data for the three primary synthetic routes to (R)-2-methylpentanal, offering a direct comparison of their yields and enantioselectivities.
| Methodology | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee %) |
| Biocatalytic Kinetic Resolution/Oxidation | Evolved Ketoreductase (e.g., from Lactobacillus kefir), NADP⁺/NADPH, Swern Reagents | ~45-50 | >99 |
| Asymmetric Hydrogenation | 2-methyl-2-pentenal, Chiral Rhodium or Ruthenium Catalyst (e.g., Rh-(S,S)-Et-DuPhos) | >90 | Up to 98 |
| Diastereoselective Alkylation | Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), LDA, Propyl Iodide | ~70-85 | >98 (diastereomeric excess) |
Detailed Experimental Protocols
Biocatalytic Kinetic Resolution of Racemic 2-Methylpentanal and Subsequent Oxidation
This two-step approach first employs an enzyme to selectively reduce the (R)-enantiomer of racemic 2-methylpentanal to (R)-2-methylpentanol, which is then oxidized back to the desired aldehyde.
Experimental Protocol:
A solution of racemic 2-methylpentanal in a suitable buffer (e.g., potassium phosphate buffer) is prepared. To this, an evolved ketoreductase enzyme from a source such as Lactobacillus kefir is added.[1][2] A cofactor regeneration system, typically involving NADP⁺ and a secondary alcohol like isopropanol, is also included. The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) and pH. The progress of the reaction is monitored by gas chromatography (GC) until approximately 50% conversion of the starting aldehyde is achieved. At this point, the (R)-enantiomer has been selectively converted to (R)-2-methylpentanol, leaving behind the unreacted (S)-2-methylpentanal. The reaction is quenched, and the (R)-2-methylpentanol is extracted with an organic solvent and purified.
Experimental Protocol:
To a solution of oxalyl chloride in dichloromethane at -78 °C, dimethyl sulfoxide (DMSO) is added dropwise. After a short stirring period, a solution of (R)-2-methylpentanol in dichloromethane is added.[3][4] The reaction is stirred for approximately 30 minutes, after which triethylamine is added. The mixture is allowed to warm to room temperature. Water is then added to quench the reaction, and the (R)-2-methylpentanal is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the final product. This method is known for its mild conditions, which prevent the racemization of the chiral center alpha to the carbonyl group.[3]
Asymmetric Hydrogenation of 2-Methyl-2-pentenal
This method directly produces (R)-2-methylpentanal through the enantioselective hydrogenation of the corresponding α,β-unsaturated aldehyde.
Experimental Protocol:
A solution of 2-methyl-2-pentenal is prepared in a suitable solvent, such as methanol or toluene, in a high-pressure reactor. A chiral rhodium or ruthenium catalyst, for example, a complex of rhodium with a chiral diphosphine ligand like (S,S)-Et-DuPhos, is added. The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 10-50 atm) and heated to a controlled temperature (e.g., 25-50 °C). The reaction is stirred until the uptake of hydrogen ceases, indicating the completion of the reaction. The solvent is then removed under reduced pressure, and the crude (R)-2-methylpentanal is purified by distillation or chromatography.
Diastereoselective Alkylation using a Chiral Auxiliary
This approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a propionyl group, which is then converted to the target aldehyde.
Experimental Protocol:
The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl derivative.
The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate.[5] This enolate is then reacted with an alkylating agent, such as propyl iodide, to introduce the propyl group. The stereochemistry of the reaction is controlled by the chiral auxiliary, leading to a high diastereomeric excess of the desired product.[5][6]
The alkylated auxiliary is then cleaved to yield the desired chiral aldehyde. This can be achieved by reduction with a reagent like lithium aluminum hydride (LiAlH₄) at low temperature, which reduces the amide to the corresponding alcohol. Subsequent oxidation, for example using a Swern oxidation, provides (R)-2-methylpentanal. The chiral auxiliary can often be recovered and reused.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic methodology.
References
- 1. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-2-methylpentanal: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. This document is intended as a comprehensive guide for the proper disposal of (R)-2-methylpentanal under laboratory settings.
This guide provides essential safety and logistical information for the proper disposal of (R)-2-methylpentanal, a flammable and potentially hazardous aldehyde. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is targeted toward researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Key Safety and Handling Information
(R)-2-methylpentanal is a colorless, flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] Therefore, handling should always be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, and open flames.[2][3][4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for 2-methylpentanal, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [5][6] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 119-120 °C (lit.)[1][7] |
| Melting Point | -100 °C[1] |
| Flash Point | 16 °C (60.8 °F) - closed cup[1] |
| Density | 0.808 g/mL at 25 °C (lit.)[1][7] |
| Water Solubility | 4.2 g/L at 25 °C[1] |
| Vapor Pressure | 16.9 mmHg at 25 °C[1] |
| Vapor Density | 3.45 (vs air)[1] |
| Lower Explosive Limit | Not specified for 2-methylpentanal. For the related acetaldehyde: 4.0%[8] |
| Upper Explosive Limit | Not specified for 2-methylpentanal. For the related acetaldehyde: 60%[8] |
| Substance | Agency | Limit |
| Acetaldehyde | OSHA | PEL-TWA: 200 ppm (360 mg/m³)[9] |
| Acetaldehyde | ACGIH | TLV-Ceiling: 25 ppm[10] |
| Glutaraldehyde | NIOSH | REL-Ceiling: 0.2 ppm (0.8 mg/m³)[11] |
| Acrolein | NIOSH | REL-TWA: 0.1 ppm (0.25 mg/m³); STEL: 0.3 ppm (0.8 mg/m³)[12] |
Operational and Disposal Plan
The proper disposal of (R)-2-methylpentanal requires a multi-step approach focused on containment, waste stream segregation, and adherence to institutional and regulatory guidelines.
Step 1: Immediate Waste Containment and Segregation
-
Waste Collection: Collect all waste containing (R)-2-methylpentanal, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed waste container.
-
Container Compatibility: Use containers made of materials compatible with aldehydes. Avoid materials that can be degraded by or react with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(R)-2-methylpentanal," and the associated hazards (e.g., Flammable Liquid, Irritant).
-
Segregation: Do not mix (R)-2-methylpentanal waste with incompatible materials, such as strong oxidizing agents, acids, or bases, as this can lead to violent reactions.[8]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[13] Place the contaminated absorbent into a sealed container for hazardous waste disposal.[13] Clean the spill area with soap and water.
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Step 3: Disposal Pathway Determination
The primary and recommended method for the disposal of (R)-2-methylpentanal is through a licensed hazardous waste disposal company.
-
EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure compliance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
Experimental Protocols: Laboratory-Scale Waste Treatment Considerations
While professional disposal is the standard, in some cases, laboratory-scale treatment to neutralize the aldehyde waste may be a possibility, subject to institutional approval and a thorough risk assessment. The goal of such treatment is to convert the reactive aldehyde to a less hazardous substance.
Note: The following are general procedures for aldehyde neutralization and have not been specifically validated for (R)-2-methylpentanal. A trial run on a small scale is highly recommended.
Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde to a carboxylic acid, which is generally less volatile and toxic.
Materials:
-
Waste (R)-2-methylpentanal solution
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium bisulfite (NaHSO₃)
-
pH paper or meter
-
Stir plate and stir bar
-
Ice bath
Methodology:
-
In a chemical fume hood, place the flask containing the aqueous (R)-2-methylpentanal waste in an ice bath on a stir plate.
-
Slowly add a dilute solution of sulfuric acid to acidify the waste to a pH of approximately 3.
-
While stirring, slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts with the aldehyde. Continue adding permanganate solution until a faint, persistent purple color remains, indicating that all the aldehyde has been oxidized.
-
To quench the excess permanganate, add a small amount of sodium bisulfite solution dropwise until the purple color disappears.
-
Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).
-
Consult with your EHS department for the proper disposal of the final neutralized solution, as it may still be subject to specific disposal regulations.
Reduction with Sodium Borohydride
This method reduces the aldehyde to the corresponding alcohol.
Materials:
-
Waste (R)-2-methylpentanal solution
-
Sodium borohydride (NaBH₄)
-
Dilute acid (e.g., hydrochloric acid) for quenching
-
Stir plate and stir bar
-
Ice bath
Methodology:
-
In a chemical fume hood, place the flask containing the (R)-2-methylpentanal waste (preferably in an alcohol solvent like ethanol) in an ice bath on a stir plate.
-
Slowly and in small portions, add sodium borohydride to the stirring solution. Caution: The reaction can be exothermic and may generate hydrogen gas.
-
Allow the reaction to stir for several hours until the reduction is complete (this can be monitored by techniques like TLC or GC if necessary).
-
Carefully quench the excess sodium borohydride by the slow, dropwise addition of a dilute acid until the gas evolution ceases.
-
The resulting alcohol solution should be collected as hazardous waste and disposed of through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (R)-2-methylpentanal.
Caption: Disposal workflow for (R)-2-methylpentanal waste.
References
- 1. chembk.com [chembk.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.se [fishersci.se]
- 4. synerzine.com [synerzine.com]
- 5. (R)-2-methylpentanal [webbook.nist.gov]
- 6. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. restoredcdc.org [restoredcdc.org]
- 9. osha.gov [osha.gov]
- 10. CDC - ACETALDEHYDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 11. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 12. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 13. safety.rochester.edu [safety.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
